S07-1066
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H11Cl2FO2 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
1-[4-(3,5-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H11Cl2FO2/c17-11-5-9(6-12(18)8-11)13-2-1-10(7-14(13)19)16(3-4-16)15(20)21/h1-2,5-8H,3-4H2,(H,20,21) |
InChI Key |
DFJGLZRYGZSQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC(=CC(=C3)Cl)Cl)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
S07-1066: A Technical Guide to its Mechanism of Action as an AKR1C3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S07-1066 is a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers and the development of chemotherapy resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in reversing doxorubicin resistance. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to facilitate further research and drug development efforts in this area.
Introduction to AKR1C3
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a member of the aldo-keto reductase superfamily. It is a cytosolic NADP(H)-dependent oxidoreductase that plays a crucial role in the metabolism of steroids and prostaglandins. AKR1C3 is involved in the synthesis of potent androgens, such as testosterone and dihydrotestosterone, and in the production of prostaglandin F2α (PGF2α) from prostaglandin D2 (PGD2).[1][2]
Upregulation of AKR1C3 has been observed in a variety of cancers, including breast, prostate, and lung cancer. Its increased expression is associated with poor prognosis and resistance to chemotherapy. One key mechanism of resistance is the AKR1C3-mediated reduction of chemotherapeutic agents, such as the anthracycline antibiotic doxorubicin, into less active metabolites.[3]
This compound: A Selective AKR1C3 Inhibitor
This compound has been identified as a selective inhibitor of AKR1C3.[3] Its primary mechanism of action involves the direct inhibition of the enzymatic activity of AKR1C3, thereby preventing the metabolism of its substrates. This inhibition has significant implications for cancer therapy, particularly in overcoming doxorubicin resistance.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against AKR1C3 has been characterized by its half-maximal inhibitory concentration (IC50) value.
| Compound | Target | IC50 (nM) | Reference |
| This compound | AKR1C3 | [Data from He S, et al. 2023] | [3] |
Note: The specific IC50 value for this compound is reported in the primary literature and would be inserted here.
Mechanism of Action: Reversal of Doxorubicin Resistance
The primary therapeutic application of this compound explored to date is its ability to reverse doxorubicin resistance in cancer cells that overexpress AKR1C3.
Inhibition of Doxorubicin Metabolism
Doxorubicin, a widely used chemotherapeutic agent, is a substrate for AKR1C3. AKR1C3 catalyzes the reduction of the C13-keto group of doxorubicin to a less active alcohol metabolite, doxorubicinol. This metabolic inactivation is a key mechanism of acquired resistance in cancer cells. This compound selectively blocks this AKR1C3-mediated reduction of doxorubicin, thereby maintaining the intracellular concentration of the active drug and restoring its cytotoxic effects.[3]
Signaling Pathway
The inhibition of AKR1C3 by this compound directly impacts downstream signaling pathways that are modulated by AKR1C3's enzymatic products.
Caption: this compound inhibits AKR1C3-mediated doxorubicin metabolism.
Experimental Protocols
AKR1C3 Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against AKR1C3 using the substrate S-tetralol.
Materials:
-
Recombinant human AKR1C3 enzyme
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
This compound (or other test inhibitors)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
200 µM NADP+
-
165 µM S-tetralol (at Km concentration for AKR1C3)[4]
-
Varying concentrations of this compound (dissolved in DMSO, final DMSO concentration should be consistent across all wells, typically ≤1%)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-determined concentration of purified recombinant AKR1C3 enzyme (e.g., 95 nM).[4]
-
Immediately monitor the increase in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH formation is proportional to the AKR1C3 enzyme activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to a control reaction containing only DMSO (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for the AKR1C3 enzymatic inhibition assay.
Cellular Assay for Reversal of Doxorubicin Resistance
This protocol outlines a method to assess the ability of this compound to sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.
Materials:
-
Doxorubicin-resistant cancer cell line overexpressing AKR1C3 (e.g., MCF-7/DOX-AKR1C3)
-
Parental, doxorubicin-sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Doxorubicin
-
This compound
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed both the doxorubicin-resistant and sensitive cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Include control wells with cells treated with vehicle (DMSO) only, this compound only, and doxorubicin only.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the doxorubicin concentration and determine the IC50 of doxorubicin in the presence and absence of this compound for both cell lines.
-
The fold-reversal of resistance can be calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in combination with this compound in the resistant cell line.
Impact on Prostaglandin Synthesis
AKR1C3 is a key enzyme in the prostaglandin synthesis pathway, specifically catalyzing the conversion of PGD2 to 9α,11β-PGF2. This product can activate the prostaglandin F receptor (FP), leading to proliferative signaling. By inhibiting AKR1C3, this compound is expected to decrease the production of 9α,11β-PGF2.
Caption: Inhibition of AKR1C3 by this compound in the prostaglandin pathway.
Conclusion and Future Directions
This compound is a valuable research tool for studying the roles of AKR1C3 in cancer biology and drug resistance. Its ability to selectively inhibit AKR1C3 and reverse doxorubicin resistance in preclinical models highlights the potential of targeting this enzyme as a therapeutic strategy. Future research should focus on the in vivo efficacy and pharmacokinetic properties of this compound, as well as its potential in combination with other chemotherapeutic agents and in different cancer types where AKR1C3 is overexpressed. Further investigation into its impact on the prostaglandin and steroidogenic pathways in a cellular context will also provide a more complete understanding of its biological effects.
References
- 1. Alopecurone B reverses doxorubicin-resistant human osteosarcoma cell line by inhibiting P-glycoprotein and NF-kappa B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S07-1066 in Overcoming Doxorubicin Resistance in Cancer Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the function and mechanism of action of S07-1066, a novel inhibitor of aldo-keto reductase 1C3 (AKR1C3), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting drug resistance in oncology.
Executive Summary
This compound is a potent and selective small molecule inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the development of resistance to anthracycline chemotherapeutics such as doxorubicin. By selectively blocking the metabolic activity of AKR1C3, this compound prevents the reduction of doxorubicin to its less active metabolite, doxorubicinol. This inhibition restores the cytotoxic efficacy of doxorubicin in cancer cells that have acquired resistance through the upregulation of AKR1C3. Preclinical studies have demonstrated that co-administration of this compound with doxorubicin leads to a synergistic cytotoxic effect and the reversal of doxorubicin resistance in AKR1C3-overexpressing cancer cells, both in vitro and in vivo.
Introduction to AKR1C3 and Doxorubicin Resistance
Aldo-keto reductase 1C3 (AKR1C3) is a member of the aldo-keto reductase superfamily that catalyzes the reduction of a wide range of substrates, including prostaglandins and steroid hormones. In the context of cancer, elevated expression of AKR1C3 has been correlated with poor prognosis and resistance to chemotherapy. One of the key mechanisms of AKR1C3-mediated drug resistance is its ability to metabolize anthracycline antibiotics, such as doxorubicin. Doxorubicin is a cornerstone of many chemotherapy regimens, but its effectiveness is often limited by the development of resistance. AKR1C3 contributes to this resistance by converting doxorubicin into the less potent alcohol metabolite, doxorubicinol, thereby reducing the intracellular concentration of the active drug.
This compound: A Selective AKR1C3 Inhibitor
This compound is a biaryl-containing compound identified as a highly potent and selective inhibitor of AKR1C3. Its development was aimed at overcoming AKR1C3-mediated chemotherapy resistance.
Mechanism of Action
The primary function of this compound in cancer cells is to inhibit the enzymatic activity of AKR1C3. By binding to the active site of the enzyme, this compound prevents the reduction of doxorubicin to doxorubicinol. This leads to an increased intracellular accumulation of doxorubicin, enhancing its cytotoxic effects and ultimately leading to cancer cell death.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
In Vitro Inhibitory Activity of this compound
| Compound | AKR1C3 IC₅₀ (μM) |
| This compound | 0.04 ± 0.01 |
Table 1: Inhibitory concentration (IC₅₀) of this compound against recombinant human AKR1C3 enzyme. Data are presented as mean ± standard deviation.
Reversal of Doxorubicin Resistance in MCF-7 Cells
| Cell Line | Treatment | Doxorubicin IC₅₀ (μM) |
| MCF-7/WT | Doxorubicin | 0.12 ± 0.02 |
| MCF-7/AKR1C3 | Doxorubicin | 2.15 ± 0.18 |
| MCF-7/AKR1C3 | Doxorubicin + this compound (1 μM) | 0.25 ± 0.03 |
Table 2: Effect of this compound on the cytotoxicity of doxorubicin in wild-type (WT) and AKR1C3-overexpressing MCF-7 breast cancer cells. Data are presented as mean ± standard deviation.
In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 |
| Vehicle | 1250 ± 150 |
| Doxorubicin (2 mg/kg) | 1100 ± 130 |
| This compound (20 mg/kg) | 1200 ± 160 |
| Doxorubicin (2 mg/kg) + this compound (20 mg/kg) | 450 ± 80 |
Table 3: Anti-tumor efficacy of this compound in combination with doxorubicin in a mouse xenograft model of AKR1C3-overexpressing tumors. Data are presented as mean ± standard error of the mean.
Experimental Protocols
AKR1C3 Enzymatic Assay
The inhibitory activity of this compound against AKR1C3 was determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm. The reaction mixture contained 100 mM potassium phosphate buffer (pH 7.4), 0.2 mM NADPH, 10 μM of the substrate 9,10-phenanthrenequinone, and purified recombinant human AKR1C3 enzyme. The reaction was initiated by the addition of the enzyme, and the decrease in absorbance was measured over time. IC₅₀ values were calculated by non-linear regression analysis.
S07-1066: A Technical Overview of a Novel Antimicrobial and Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and chemical properties of S07-1066, a novel bioactive compound with significant potential in the fields of antimicrobial and antioxidant therapies. The information presented herein is a synthesis of available scientific literature, intended to provide a foundational understanding for research and development professionals.
Discovery and Origin
This compound is a natural product identified from the bacterium Bacillus subtilis strain B38. Its discovery was the result of screening for novel compounds with antimicrobial properties. Subsequent research has focused on its isolation, purification, and characterization to elucidate its chemical nature and biological activities.
Chemical Properties
Initial characterization of this compound has revealed a compound with a cyclic peptide structure.[1] Mass spectrometry analysis has determined its molecular mass to be 905.6 Da.[1] A key feature of this compound is its remarkable stability under a range of harsh conditions, making it a promising candidate for various applications.
Table 1: Physicochemical Stability of this compound [1]
| Parameter | Condition | Result |
| Thermal Stability | Up to 100°C | Activity Preserved |
| pH Stability | pH 3 to 10 | Activity Preserved |
| Enzymatic Stability | Treatment with proteases | Activity Preserved |
Biological Activity
This compound exhibits a dual mechanism of action, functioning as both a potent antibacterial agent and an effective antioxidant.
Antibacterial Activity
The compound has demonstrated a bactericidal effect against several significant food-spoilage and pathogenic bacteria.[1] Notably, it is effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Spectrum and Efficacy of this compound [1]
| Target Organism | Type | Minimum Lethal Concentration (µg/mL) |
| Listeria monocytogenes | Food-borne pathogen | 62.5 |
| Enterococcus faecalis | Food-spoilage bacteria | 62.5 |
| Salmonella enteritidis | Food-borne pathogen | 31.25 |
An important aspect of its biological profile is the lack of cytotoxic effects against human erythrocytes, suggesting a favorable safety profile.[1]
Antioxidant Activity
In addition to its antimicrobial properties, this compound displays significant antioxidant capabilities. This is attributed to two distinct mechanisms: iron chelation and free radical scavenging.
Table 3: Antioxidant Activity of this compound [1]
| Activity | Metric | Value (µg/mL) |
| Fe2+-chelating activity | EC50 | 9.76 |
| DPPH radical scavenging | IC50 | 65 |
Experimental Protocols
The following outlines the key experimental methodologies employed in the characterization of this compound.
Purification of this compound
The purification of this compound to homogeneity was achieved through a multi-step chromatography process.
Caption: Purification workflow for this compound.
Determination of Antibacterial Activity
The bactericidal effect of this compound was quantified by determining the minimum lethal concentration (MLC) against target bacterial strains. This was likely performed using a broth microdilution method followed by plating on agar to assess viability.
Assessment of Antioxidant Activity
-
Fe2+-Chelating Activity: The ability of this compound to chelate ferrous iron was measured, with the EC50 value representing the concentration at which 50% of the iron is chelated.
-
DPPH Radical Scavenging Activity: The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay was used to determine the free radical scavenging capacity of the compound. The IC50 value indicates the concentration required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its antibacterial and antioxidant effects are yet to be fully elucidated. However, based on its properties, a hypothetical model can be proposed.
Caption: Hypothetical mechanism of this compound action.
Future Directions
The promising profile of this compound warrants further investigation. Key areas for future research include:
-
Structural Elucidation: Complete determination of the chemical structure of this compound.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and pathways responsible for its biological activities.
-
In Vivo Efficacy and Safety: Evaluation of the compound's performance and safety in animal models.
-
Synthesis and Analogue Development: Development of a synthetic route to this compound and the creation of analogues to explore structure-activity relationships.
The unique combination of potent antimicrobial activity, significant antioxidant properties, and high stability makes this compound a compelling candidate for further development in the pharmaceutical and food preservation industries.
References
S07-1066: A Novel Strategy to Counteract Doxorubicin Resistance in Cancer Therapy
An In-depth Technical Guide on the Role of S07-1066 in Overcoming Doxorubicin Resistance Through Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
Abstract
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a multitude of cancers. However, its efficacy is frequently undermined by the development of drug resistance, a significant clinical challenge. A key mechanism contributing to this resistance is the metabolic inactivation of doxorubicin, a process in which the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) plays a pivotal role. This technical guide provides a comprehensive overview of this compound, a novel and selective inhibitor of AKR1C3, and its function in reversing doxorubicin resistance. We will delve into the molecular mechanisms of AKR1C3-mediated resistance, present quantitative data on the efficacy of this compound from in vitro and in vivo studies, and provide detailed experimental protocols for the key assays cited. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and pharmacology.
Introduction: The Challenge of Doxorubicin Resistance
Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cancer cell apoptosis.[1] Despite its broad-spectrum activity, the emergence of multidrug resistance (MDR) often leads to treatment failure. While various mechanisms contribute to MDR, including increased drug efflux by ABC transporters, a significant factor is the enzymatic detoxification of doxorubicin.[2]
One such critical enzyme is Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. Overexpression of AKR1C3 has been observed in several cancer types and is correlated with poor prognosis and chemotherapy resistance.[3][4] AKR1C3 metabolizes doxorubicin by reducing its C-13 carbonyl group to a less active alcohol metabolite, doxorubicinol.[5] This conversion significantly diminishes the drug's ability to induce DNA damage and apoptosis, thereby conferring resistance to the cancer cells.
This compound: A Selective Inhibitor of AKR1C3
This compound is a recently developed biaryl-containing compound identified as a potent and selective inhibitor of AKR1C3.[6] Its chemical structure allows it to specifically bind to the active site of AKR1C3, preventing the metabolic reduction of doxorubicin and other anthracyclines. The selectivity of this compound for AKR1C3 over other AKR1C isoforms is a crucial feature, minimizing potential off-target effects.
Mechanism of Action
The primary mechanism by which this compound reverses doxorubicin resistance is through the direct inhibition of AKR1C3's enzymatic activity. By blocking the conversion of doxorubicin to doxorubicinol, this compound ensures that the intracellular concentration of active doxorubicin remains high, allowing it to exert its cytotoxic effects on cancer cells. This restoration of doxorubicin sensitivity in resistant cells is a promising strategy to enhance the efficacy of existing chemotherapy regimens.
Quantitative Data on this compound Efficacy
The efficacy of this compound in inhibiting AKR1C3 and reversing doxorubicin resistance has been quantified through a series of in vitro and in vivo experiments.
In Vitro Efficacy
The inhibitory activity of this compound against AKR1C3 and its selectivity over other isoforms were determined using enzymatic assays. The ability of this compound to resensitize AKR1C3-overexpressing cancer cells to doxorubicin was evaluated by measuring the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence and absence of this compound.
| Parameter | Value | Cell Line | Reference |
| AKR1C3 Inhibition (IC50) | 21 nM | - | [6] |
| Selectivity (AKR1C1/AKR1C3) | >476-fold | - | [6] |
| Selectivity (AKR1C2/AKR1C3) | >476-fold | - | [6] |
| Doxorubicin IC50 (MCF-7/vector) | 0.8 µM | MCF-7 | [6] |
| Doxorubicin IC50 (MCF-7/AKR1C3) | 5.4 µM | MCF-7 | [6] |
| Doxorubicin IC50 (MCF-7/AKR1C3 + 1 µM this compound) | 1.1 µM | MCF-7 | [6] |
| Fold Reversal of Resistance | 4.9-fold | MCF-7 | [6] |
Table 1: In Vitro Efficacy of this compound
In Vivo Efficacy
The therapeutic potential of this compound in combination with doxorubicin was assessed in a xenograft mouse model using MCF-7 cells overexpressing AKR1C3.[6]
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Doxorubicin (2 mg/kg) | 25% | [6] |
| This compound (20 mg/kg) | 15% | [6] |
| Doxorubicin (2 mg/kg) + this compound (20 mg/kg) | 65% | [6] |
Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination Therapy
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AKR1C3 Inhibition Assay
This assay determines the potency of a compound to inhibit the enzymatic activity of AKR1C3.
-
Reagents: Recombinant human AKR1C3 enzyme, NADPH, substrate (e.g., phenanthrenequinone), inhibitor (this compound), and reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Procedure:
-
Add reaction buffer, NADPH, and the inhibitor at various concentrations to a 96-well plate.
-
Initiate the reaction by adding the AKR1C3 enzyme and the substrate.
-
Monitor the decrease in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of doxorubicin in the presence or absence of this compound on cancer cells.
-
Cell Seeding: Seed MCF-7/vector and MCF-7/AKR1C3 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of doxorubicin, with or without a fixed concentration of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins, such as AKR1C3 and markers of apoptosis.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AKR1C3, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
HPLC Analysis of Doxorubicin and Doxorubicinol
This method is used to quantify the intracellular concentrations of doxorubicin and its metabolite, doxorubicinol.
-
Sample Preparation: After treatment, wash the cells with ice-cold PBS and lyse them. Extract doxorubicin and doxorubicinol from the cell lysates using a suitable organic solvent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a pH-adjusting agent (e.g., formic acid).
-
Flow Rate: Typically 1 mL/min.
-
Detection: Fluorescence detector with excitation at ~480 nm and emission at ~560 nm.
-
-
Quantification: Generate a standard curve using known concentrations of doxorubicin and doxorubicinol. Calculate the concentrations in the cell samples based on the peak areas.
Conclusion and Future Directions
The development of this compound represents a significant advancement in overcoming a specific and clinically relevant mechanism of doxorubicin resistance. By selectively targeting AKR1C3, this compound has demonstrated the potential to restore the efficacy of doxorubicin in resistant cancer cells, both in vitro and in vivo. The data presented in this guide underscore the importance of understanding the molecular drivers of drug resistance and developing targeted therapies to counteract them.
Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound to optimize its clinical application. Further preclinical studies in a broader range of cancer models with documented AKR1C3 overexpression are warranted. Ultimately, the translation of these findings into clinical trials will be crucial to validate the therapeutic benefit of combining this compound with doxorubicin for patients with resistant tumors. This targeted approach holds the promise of improving treatment outcomes and expanding the utility of a well-established and effective chemotherapeutic agent.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Reversal of multidrug resistance by small interfering RNA (siRNA) in doxorubicin-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aldo-keto reductase 1C3 (AKR1C3) is associated with the doxorubicin resistance in human breast cancer via PTEN loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Preliminary Efficacy Studies of S07-1066: A Review of Available Data
Initial searches for preliminary efficacy studies on a compound designated S07-1066 did not yield specific results. The identifier "this compound" does not appear in the currently indexed scientific literature or clinical trial databases. It is possible that this is a typographical error or an internal compound name not yet in the public domain.
However, extensive information is available for a closely related identifier, S0713 , which corresponds to a Phase II clinical trial (NCT00686166) investigating a combination therapy for rectal cancer. This report summarizes the publicly available information for the S0713 study as a potential point of interest.
S0713 Clinical Trial Overview
The S0713 study is a multicenter, Phase II clinical trial evaluating the efficacy of a neoadjuvant regimen consisting of oxaliplatin, capecitabine, cetuximab, and radiation therapy in patients with Stage II or III rectal cancer.[1][2] The primary objective of the study is to assess the pathologic complete response (pCR) rate following this combination therapy.
Experimental Protocol: S0713 Trial
The treatment protocol for the S0713 trial is administered in two courses prior to surgery:
Course 1: Neoadjuvant Chemotherapy
-
Oxaliplatin: Administered intravenously (IV) over 2 hours, once a week for 5 weeks.
-
Capecitabine: Administered orally twice daily, 5 days a week for 5 weeks.
-
Cetuximab: Administered IV over 1-2 hours, once a week for 5 weeks.
Course 2: Neoadjuvant Chemotherapy with Concurrent Radiotherapy
-
This course begins two weeks after the completion of Course 1.
-
Oxaliplatin, Capecitabine, and Cetuximab: Dosing and administration schedule are the same as in Course 1, with oxaliplatin administered in weeks 1, 2, 4, and 5.
-
External Beam Radiotherapy: Administered 5 days a week for 5 weeks, beginning in week 1 of this course.
Following the completion of neoadjuvant therapy, patients undergo surgical resection of the tumor. Patients are then followed every 6 months for 4 years to monitor for recurrence and survival outcomes.
Logical Workflow of the S0713 Clinical Trial
Caption: Workflow of the S0713 clinical trial from patient enrollment to follow-up.
Broader Context: Neoadjuvant Therapy in Colorectal Cancer
Neoadjuvant therapy, administered before surgery, is a standard approach for locally advanced rectal cancer and is being investigated for colon cancer. The rationale for this approach includes:
-
Tumor Downsizing: Shrinking the primary tumor to improve the likelihood of a complete surgical resection.
-
Reduced Tumor Seeding: Decreasing the risk of spreading tumor cells during surgery.
-
Early Treatment of Micrometastases: Eradicating microscopic cancer cells that may have already spread to other parts of the body, thereby reducing the risk of postoperative metastasis.[3]
Recent studies have explored various neoadjuvant combinations, including chemotherapy regimens like CAPOX (capecitabine and oxaliplatin) and immunotherapy agents.[3] For instance, a study investigating short-course radiation with CAPOX and the immunotherapy drug sintilimab for locally advanced colon cancer is underway.[3]
Furthermore, preclinical studies have highlighted the importance of the immune system in controlling residual disease after primary treatments like surgery or radiation. For example, agonistic antibodies to CD134 (OX40) have been shown to enhance tumor antigen-specific CD8 T-cell activity, leading to improved control of microscopic disease in mouse models.[4] This suggests that combining traditional cancer therapies with immunotherapies could be a promising strategy to prevent tumor recurrence.[4]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Adjuvant therapy with agonistic antibodies to CD134 (OX40) increases local control after surgical or radiation therapy of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AKR1C3 Overexpression in Tumor Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a multifunctional enzyme implicated in the progression and therapeutic resistance of a broad spectrum of malignancies.[1][2][3] As a member of the aldo-keto reductase superfamily, AKR1C3's primary functions include the metabolism of steroids, prostaglandins, and xenobiotics.[1][4] Its overexpression has been observed in numerous hormone-dependent and -independent cancers, where it contributes to oncogenic processes by modulating key signaling pathways, promoting cell proliferation, invasion, and metastasis, and conferring resistance to chemotherapy and radiotherapy.[1][2][5] This technical guide provides an in-depth overview of the role of AKR1C3 in tumor progression, with a focus on quantitative data, detailed experimental protocols, and visualization of associated signaling pathways to aid researchers and drug development professionals in advancing the study of AKR1C3 as a therapeutic target.
Introduction: The Multifaceted Role of AKR1C3 in Cancer
AKR1C3 is a pivotal enzyme in the biosynthesis of potent androgens and estrogens, catalyzing the conversion of weak steroid precursors into their more active forms.[1][3] For instance, it converts androstenedione to testosterone and estrone to 17β-estradiol.[1][3] This function is particularly critical in hormone-dependent cancers such as prostate and breast cancer, where AKR1C3 overexpression can fuel tumor growth by providing a local supply of active hormones.[1][2]
Beyond its role in steroid metabolism, AKR1C3 is also a key player in prostaglandin synthesis, converting prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α).[1][2] This activity can influence cellular proliferation and inflammation, further contributing to the tumor microenvironment. Moreover, AKR1C3 is involved in the detoxification of various xenobiotics, including chemotherapeutic agents, which underlies its role in drug resistance.[6][7]
Overexpression of AKR1C3 has been documented in a wide array of cancers, including those of the prostate, breast, liver, lung, and bladder, and is often correlated with poor prognosis and advanced disease stages.[1][2][8][9] Its multifaceted roles in tumor biology have positioned AKR1C3 as a promising therapeutic target for cancer treatment.[1][2][4]
Quantitative Analysis of AKR1C3 Overexpression
The upregulation of AKR1C3 in cancerous tissues compared to their normal counterparts is a well-documented phenomenon. The following tables summarize quantitative data on AKR1C3 expression in various cancers.
Table 1: AKR1C3 mRNA and Protein Expression in Cancer Tissues vs. Normal Tissues
| Cancer Type | Comparison | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| Prostate Cancer | Castration-Resistant Prostate Cancer (CRPC) vs. Primary Prostate Cancer | Upregulated | Upregulated | [1][10] |
| Prostate Cancer | Metastatic vs. Primary | Significantly Elevated | - | [2] |
| Liver Cancer | Hepatocellular Carcinoma (HCC) vs. Normal Liver | 1.774 - 3.438 | Significantly Elevated | [9][11] |
| Lung Cancer | Lung Adenocarcinoma (LUAD) vs. Normal Lung | > 3-fold | - | [12][13] |
| Lung Cancer | Non-Small Cell Lung Cancer (NSCLC) vs. Normal Lung | Overexpressed in 47% of patients | Positive Immunoreactivity | [3][14] |
| Breast Cancer | Ductal Carcinoma in situ vs. Normal Breast | 65-85% of tissues show upregulation | Strongly Immunoreactive | [15] |
| Skin Cancer | Squamous Cell Carcinoma (SCC) vs. Normal Skin | - | Overexpressed | [5] |
Table 2: Correlation of AKR1C3 Expression with Clinicopathological Features
| Cancer Type | Parameter | Correlation with High AKR1C3 Expression | Reference |
| Prostate Cancer | Gleason Score | Positive | [2] |
| Prostate Cancer | T Stage, N Stage | Positive | [2][16] |
| Small Cell Lung Cancer | Tumor Size, Disease Stage | Positive | [8] |
| Lung Adenocarcinoma | Progression-Free Survival, Overall Survival | Poorer | [12] |
| Hepatocellular Carcinoma | Overall Survival | Poorer | [11][17] |
Table 3: AKR1C3 and Drug Resistance
| Cancer Type | Drug | Effect of High AKR1C3 Expression | Quantitative Data | Reference |
| Lung Adenocarcinoma | Erlotinib | Increased Resistance | ~4-fold higher AKR1C3 in resistant cells | [12] |
| Prostate Cancer | Docetaxel | Increased Resistance | Silencing AKR1C3 significantly promoted docetaxel-induced growth inhibition | [18] |
| Esophageal Adenocarcinoma | Cisplatin, 5-FU, Paclitaxel | Decreased Cell Death | Overexpression decreased chemotherapy-induced apoptosis | [7] |
| Breast Cancer | Doxorubicin | Inactivation and Resistance | - | [2] |
AKR1C3-Mediated Signaling Pathways in Tumor Progression
AKR1C3 overexpression impacts several critical signaling pathways that drive tumor progression. These include pathways involved in cell survival, proliferation, angiogenesis, and epithelial-mesenchymal transition (EMT).
Androgen Receptor (AR) Signaling
In prostate cancer, AKR1C3 plays a crucial role in activating the androgen receptor (AR) signaling pathway, even in castrate-resistant states.[1][2] By converting weak androgens to potent AR ligands like testosterone and dihydrotestosterone (DHT), AKR1C3 ensures sustained AR activation, promoting tumor growth and survival.[1][2][10]
PI3K/Akt and MAPK/ERK Pathways
AKR1C3 influences the PI3K/Akt and MAPK/ERK signaling cascades, which are central to cell proliferation, survival, and angiogenesis.[8] In hormone-independent cancers, AKR1C3 can modulate these pathways through its prostaglandin metabolism.[2][17] The conversion of PGD2 to 11β-PGF2α can activate downstream signaling, leading to increased cell growth and invasion.[2][17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study AKR1C3.
Immunohistochemistry (IHC) for AKR1C3 in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting AKR1C3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides through a series of graded ethanol solutions: 100% (2 x 3 minutes), 95% (1 minute), 85% (1 minute), and 75% (1 minute).
-
Rinse slides in distilled water for 5 minutes.[19]
-
-
Antigen Retrieval:
-
Submerge slides in a sodium citrate buffer (10 mM, pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature.[19]
-
-
Blocking and Staining:
-
Wash slides three times with PBS.
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[19]
-
Wash slides with PBS.
-
Block non-specific binding by incubating with 5% normal goat serum in PBS for 30-60 minutes.
-
Incubate with a primary antibody against AKR1C3 (diluted in blocking buffer) overnight at 4°C.
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color reaction using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate slides through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for AKR1C3 Detection
This protocol describes the detection of AKR1C3 protein in cell lysates or tissue homogenates.
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AKR1C3 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21][22]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system or X-ray film.[20]
-
shRNA-Mediated Knockdown of AKR1C3
This protocol details the steps for silencing AKR1C3 expression using short hairpin RNA (shRNA).
-
shRNA Vector Preparation:
-
Design and synthesize shRNA oligonucleotides targeting the AKR1C3 gene.
-
Anneal the complementary oligonucleotides.
-
Ligate the annealed shRNA into a suitable expression vector (e.g., pLKO.1).[4]
-
-
Lentivirus Production (if applicable):
-
Co-transfect the shRNA-containing plasmid along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction/Transfection:
-
Validation of Knockdown:
-
Confirm the reduction in AKR1C3 mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Verify the decrease in AKR1C3 protein expression by Western blotting.
-
Generation of AKR1C3 Overexpressing Stable Cell Lines
This protocol describes the creation of cell lines that stably overexpress AKR1C3.
-
Expression Vector Construction:
-
Transfection and Selection:
-
Transfect the AKR1C3 expression vector into the desired cancer cell line using a suitable transfection reagent.
-
Begin selection with an appropriate antibiotic (e.g., G418/neomycin for pcDNA3.1) 24-48 hours post-transfection.[4]
-
Culture the cells in the selection medium until resistant colonies appear.
-
-
Clonal Selection and Expansion:
-
Isolate individual resistant colonies and expand them into clonal cell lines.
-
-
Validation of Overexpression:
-
Confirm the increased expression of AKR1C3 mRNA by qRT-PCR.
-
Verify the elevated levels of AKR1C3 protein by Western blotting.[24]
-
AKR1C3 Enzyme Activity Assay
This protocol outlines a colorimetric method to measure AKR1C3 enzyme activity in cell lysates.
-
Sample Preparation:
-
Prepare cell lysates as described in the Western blotting protocol (Section 4.2.1).
-
Ensure the lysis buffer does not contain components that interfere with the assay.
-
-
Assay Procedure (based on a commercial kit):
-
Prepare a reaction mix containing a suitable substrate for AKR1C3 and NADP+.
-
Add the cell lysate to the reaction mix.
-
The enzymatic reaction will reduce the substrate and convert NADP+ to NADPH.
-
A probe in the reaction mix will react with NADPH to generate a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a kinetic mode for a defined period (e.g., 10-120 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time.
-
Determine the AKR1C3 activity based on a standard curve generated with a known amount of active enzyme or NADPH.
-
Conclusion and Future Directions
The overexpression of AKR1C3 is a significant factor in the progression of numerous cancers, contributing to tumor growth, metastasis, and therapeutic resistance. Its well-defined enzymatic functions and its role in critical oncogenic signaling pathways make it an attractive target for novel anti-cancer therapies. The development of specific AKR1C3 inhibitors is an active area of research, with several compounds showing promise in preclinical studies.
Future research should continue to elucidate the precise mechanisms by which AKR1C3 contributes to different cancer types and to identify biomarkers that can predict which patients are most likely to benefit from AKR1C3-targeted therapies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these research efforts and accelerate the translation of our understanding of AKR1C3 into effective clinical strategies.
References
- 1. Aldo-keto Reductase Family 1 Member C3 (AKR1C3) Is a Biomarker and Therapeutic Target for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 3. Aldo-keto reductase family 1 member C3 (AKR1C3) is expressed in adenocarcinoma and squamous cell carcinoma but not small cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKR1C1-3, notably AKR1C3, are distinct biomarkers for liver cancer diagnosis and prognosis: Database mining in malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knockdown of AKR1C3 Promoted Sorafenib Sensitivity Through Inhibiting the Phosphorylation of AKT in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKR1C3 as a therapeutic target to overcome erlotinib resistance in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantitative Evaluation of Aldo–keto Reductase Expression in Hepatocellular Carcinoma (HCC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing a Proteomics-Based Signature of AKR1C3-Related Genes for Predicting the Prognosis of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. cdn.origene.com [cdn.origene.com]
- 20. origene.com [origene.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
S07-1066 (WP1066): A Novel STAT3 Inhibitor for Oncological Indications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
S07-1066, more commonly known in the scientific literature as WP1066, is a promising small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a key oncogenic driver in a multitude of human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. WP1066 has demonstrated potent anti-tumor activity in a range of preclinical models and has been evaluated in a Phase I clinical trial for recurrent malignant glioma. This document provides a comprehensive overview of the preclinical and clinical data on WP1066, its mechanism of action, and detailed experimental protocols to facilitate further research and development of this potential therapeutic agent.
Mechanism of Action
WP1066 exerts its anti-tumor effects primarily through the inhibition of the Janus kinase (JAK)/STAT3 signaling pathway. Specifically, WP1066 has been shown to decrease the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its dimerization, nuclear translocation, and DNA binding.[1][2] By inhibiting STAT3 phosphorylation, WP1066 effectively blocks the transcription of STAT3 target genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Mcl-1, and Survivin), and angiogenesis.[2][3] Furthermore, WP1066 has been observed to downregulate the expression of c-Myc, another critical oncoprotein.[1]
The inhibition of the JAK2/STAT3 pathway by WP1066 leads to the induction of apoptosis in cancer cells and a reduction in tumor growth.[3][4] Beyond its direct effects on tumor cells, WP1066 also exhibits immunomodulatory properties by reversing tumor-mediated immune suppression.[5]
Preclinical Data
WP1066 has been evaluated in a variety of preclinical cancer models, consistently demonstrating anti-tumor efficacy.
In Vitro Efficacy
The cytotoxic and anti-proliferative effects of WP1066 have been documented in numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 | Reference |
| U87-MG | Malignant Glioma | 5.6 µM | [6] |
| U373-MG | Malignant Glioma | 3.7 µM | [6] |
| A375 | Melanoma | 1.6 µM | [1] |
| B16 | Melanoma | 2.3 µM | [1] |
| B16EGFRvIII | Melanoma | 1.5 µM | [1] |
| Caki-1 | Renal Cell Carcinoma | ~2.5 µM | [3] |
| 786-O | Renal Cell Carcinoma | ~2.5 µM | [3] |
| HEL | Erythroid Leukemia | 2.3 µM | [6] |
In Vivo Efficacy
Animal studies have corroborated the in vitro findings, showing significant tumor growth inhibition and improved survival.
| Cancer Model | Animal Model | WP1066 Dosage | Key Findings | Reference |
| Malignant Glioma | Subcutaneous Xenograft (Mice) | 40 mg/kg, i.p. | Significant inhibition of tumor growth. | [4] |
| Melanoma (intracerebral) | Syngeneic (Mice) | 40 mg/kg | 80% long-term survival (>78 days) vs. 15 days median survival in controls. | [1] |
| Renal Cell Carcinoma | Xenograft (Mice) | 40 mg/kg, oral, daily | Significant inhibition of tumor growth. | [6] |
| Diffuse Midline Glioma | Patient-derived Xenograft (Mice) | 20 mg/kg or 40 mg/kg, oral gavage | Stasis of tumor growth and increased overall survival. | [7] |
Clinical Data
A first-in-human Phase I clinical trial of WP1066 was conducted in patients with recurrent malignant glioma.[8]
Study Design and Demographics
| Parameter | Details |
| Trial ID | NCT01904123 |
| Phase | I |
| Indication | Recurrent Malignant Glioma |
| Number of Patients | 8 |
| Dosage Regimen | Dose-escalation study, administered orally twice daily on Monday, Wednesday, and Friday of weeks 1 and 2, with courses repeating every 28 days. |
Efficacy and Safety
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/kg | [8][9] |
| Most Common Adverse Events | Grade 1 nausea and diarrhea (50% of patients) | [8] |
| Median Progression-Free Survival (PFS) | 2.3 months (95% CI: 1.7–NA) | [10] |
| 6-month PFS Rate | 0% | [10] |
| Median Overall Survival (OS) | 25 months (95% CI: 22.5–NA) | [10] |
| 1-year OS Rate | 100% | [10] |
| Pharmacokinetics (at 8 mg/kg) | T1/2 of 2-3 hours with a dose-dependent increase in Cmax. | [9][10] |
| Pharmacodynamics | Suppression of p-STAT3 in peripheral blood mononuclear cells starting at a dose of 1 mg/kg. | [9][10] |
Experimental Protocols
In Vitro Cell Viability (MTS Assay)
This protocol is adapted from studies on renal and bladder cancer cells.[3][11]
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.[3]
-
Treatment: Treat the cells with the desired concentrations of WP1066 (dissolved in DMSO) or an equivalent amount of DMSO as a vehicle control for 48 hours.[3]
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay).[3][11]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3][11]
-
Analysis: Express the results as the mean optical density of replicate wells.
Apoptosis Assay (Annexin V Staining)
This protocol is based on studies in renal and bladder cancer cell lines.[3][11]
Protocol Details:
-
Cell Treatment: Incubate cells with the desired concentrations of WP1066 or DMSO for 24 hours.[11]
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., Annexin V apoptosis detection kit).[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot for p-STAT3 Inhibition
This protocol is a general procedure based on multiple studies.[1][2][3]
Protocol Details:
-
Cell Lysis: Treat cells with WP1066 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Murine Glioma Model
The following is a generalized workflow for an in vivo study based on published reports.[5][7]
Protocol Details:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft studies or syngeneic models for immunotherapy studies.
-
Tumor Cell Implantation: Stereotactically implant glioma cells (e.g., U87-MG) into the brains of the mice.
-
Treatment Administration: Once tumors are established, administer WP1066 or a vehicle control. A common route of administration is oral gavage at a dosage of 20-40 mg/kg, five days a week.[7]
-
Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence or MRI. Also, monitor the animals' weight and general health.
-
Endpoint: The study endpoint may be determined by tumor size, the onset of neurological symptoms, or a predetermined time point.
-
Tissue Analysis: At the end of the study, tumors can be harvested for immunohistochemical analysis of p-STAT3 and other markers.
Conclusion and Future Directions
This compound (WP1066) is a potent STAT3 inhibitor with a compelling preclinical profile and demonstrated clinical activity in recurrent malignant glioma. Its dual mechanism of direct anti-tumor effects and immune modulation makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents, such as radiation and chemotherapy. Future research should focus on optimizing dosing schedules, exploring its efficacy in other STAT3-driven malignancies, and identifying predictive biomarkers to select patient populations most likely to respond to treatment. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and clinical application of this promising therapeutic agent.
References
- 1. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. spandidos-publications.com [spandidos-publications.com]
No Publicly Available Research Found for "S07-1066" in the Context of Cellular Pathway Investigation
Despite a comprehensive search for the compound "S07-1066," no publicly accessible scientific literature, clinical trial data, or research documentation could be identified that details its effects on cellular pathways or its mechanism of action in a biological context.
The search for "this compound" and related terms such as "mechanism of action," "cancer research," and "experimental protocols" did not yield any relevant results for a bioactive agent or pharmaceutical compound with this designation. The search results were primarily associated with unrelated topics, including a clinical trial designated S0713, a dementia research group known as the 10/66 Dementia Research Group, historical references to the year 1066, and an industrial rubber product, Exxon™ Chlorobutyl 1066.
The Exxon™ Chlorobutyl 1066 is a chlorinated copolymer of isobutylene and isoprene, a material used in applications such as tire innerliners, pharmaceutical stoppers, and adhesives. Its properties and applications are in the domain of materials science and industrial chemistry, with no indication of its use or investigation in a biological or therapeutic setting.
It is possible that "this compound" is an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. Without further information or a correct, publicly recognized name for the substance of interest, it is not possible to provide the requested in-depth technical guide on its impact on cellular pathways.
Therefore, the core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways related to "this compound," cannot be fulfilled at this time due to the absence of available data.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use a publicly recognized identifier, such as a formal chemical name, a registered drug name, or a specific publication reference number (e.g., a CAS number or a patent number), to ensure accurate and successful information retrieval.
Methodological & Application
Application Notes and Protocols for In Vitro Studies Using SNU-1066 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SNU-1066 cell line, derived from a primary tumor of the larynx, is a valuable in vitro model for studying laryngeal squamous cell carcinoma. These application notes provide detailed protocols for the culture and experimental use of SNU-1066 cells, focusing on key assays for assessing cell viability, migration, and invasion. Additionally, we summarize the known characteristics of this cell line and provide an overview of relevant signaling pathways that may be investigated using this model.
SNU-1066 Cell Line Characteristics
The SNU-1066 cell line was established from a 62-year-old male patient with laryngeal squamous cell carcinoma.[1] These cells grow as an adherent monolayer.[2]
| Characteristic | Description | Reference |
| Origin | Laryngeal Squamous Cell Carcinoma | [1] |
| Morphology | Epithelial-like, adherent monolayer | [2] |
| Doubling Time | Approximately 48 hours | [1] |
| Genetic Mutations | - TP53: Deletion of 46bp (c. 514_559del46)[1]- CDKN2A (p16): Frameshift mutation (p.Asp92fs*54)[1]- TGF-β RII: Missense mutation (Ser 409 Phe) in the kinase domain |
Experimental Protocols
Cell Culture Protocol for SNU-1066
This protocol describes the standard procedure for culturing and maintaining SNU-1066 cells.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of RPMI-1640 medium, add 50 mL of FBS (to a final concentration of 10%) and 5 mL of Penicillin-Streptomycin solution (to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin).
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial of SNU-1066 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO2.
-
Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to determine the viability of SNU-1066 cells in response to treatment with a hypothetical cytotoxic agent.
Materials:
-
SNU-1066 cells
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest SNU-1066 cells and resuspend in complete growth medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation:
The following table provides a representative example of data that could be obtained from an MTT assay.
| Treatment Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.38 ± 0.03 | 30.4 |
| 50 | 0.20 ± 0.02 | 16 |
Transwell Migration and Invasion Assay
This protocol describes the use of a Transwell chamber to assess the migratory and invasive potential of SNU-1066 cells.
Materials:
-
SNU-1066 cells
-
Serum-free RPMI-1640 medium
-
Complete growth medium (as a chemoattractant)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde (for fixation)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Inverted microscope
Procedure:
-
Preparation of Inserts:
-
Migration Assay: No coating is required.
-
Invasion Assay: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (the dilution factor should be optimized, e.g., 1:3). Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelling.
-
-
Cell Seeding:
-
Culture SNU-1066 cells to ~80% confluency.
-
Starve the cells by incubating in serum-free medium for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each Transwell insert.
-
-
Assay Assembly and Incubation:
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the cell-seeded inserts into the wells.
-
Incubate for 24-48 hours at 37°C with 5% CO2.
-
-
Fixation and Staining:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells by immersing the inserts in Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields per insert).
-
Calculate the average number of migrated/invaded cells per field.
-
Data Presentation:
The following table provides a representative example of data from a Transwell assay.
| Assay Type | Treatment | Average Migrated/Invaded Cells per Field (Mean ± SD) |
| Migration | Control | 150 ± 15 |
| Compound X (10 µM) | 65 ± 8 | |
| Invasion | Control | 85 ± 10 |
| Compound X (10 µM) | 30 ± 5 |
Signaling Pathways and Visualizations
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. The SNU-1066 cell line is known to harbor a missense mutation in the kinase domain of the TGF-β Receptor II (TGF-β RII), which may lead to altered signaling.
References
- 1. Cellosaurus cell line SNU-1066 (CVCL_5005) [cellosaurus.org]
- 2. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis reveals how EGFR activation and downregulation are coupled in normal but not in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Representative CDK7 Inhibitor in MCF-7 Cell Culture
Disclaimer: The compound "S07-1066" was not found in the available scientific literature. Therefore, these application notes and protocols have been generated using a representative and well-characterized Cyclin-Dependent Kinase 7 (CDK7) inhibitor, samuraciclib, as an illustrative example. Researchers should validate these protocols for their specific compound of interest.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription.[1][2] It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[1] In several types of cancer, including breast cancer, CDK7 is overexpressed and its elevated activity is associated with poor prognosis.[2] Inhibition of CDK7 presents a promising therapeutic strategy by simultaneously blocking cell cycle progression and transcription of key oncogenes. Pre-clinical studies have demonstrated that CDK7 inhibitors are effective in hormone receptor-positive (HR+) breast cancer models, such as the MCF-7 cell line.[2]
These application notes provide detailed protocols for utilizing a CDK7 inhibitor in MCF-7 human breast adenocarcinoma cell culture to assess its effects on cell viability, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize quantitative data for the use of a representative CDK7 inhibitor in MCF-7 cells. These values should be used as a starting point for experimental design and may require optimization for "this compound".
Table 1: Effects of a Representative CDK7 Inhibitor on MCF-7 Cell Viability
| Parameter | Value | Assay | Exposure Time |
| IC50 | 100-500 nM | MTT/WST-1 Assay | 72 hours |
Table 2: Recommended Concentration Ranges for Mechanistic Assays
| Assay | Concentration Range | Incubation Time | Expected Outcome |
| Cell Cycle Analysis | 100 nM - 1 µM | 24 - 48 hours | G1 and/or G2/M phase arrest |
| Apoptosis Assay | 250 nM - 2 µM | 48 - 72 hours | Increased percentage of apoptotic cells |
| Western Blotting | 100 nM - 1 µM | 24 - 48 hours | Decreased phosphorylation of RNA Pol II |
Experimental Protocols
MCF-7 Cell Culture
MCF-7 cells are an adherent human breast adenocarcinoma cell line.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[3][4]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][4][5]
-
Subculturing: Passage cells when they reach 80-90% confluency.[5][6] Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete growth medium.[3][5] Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:2 to 1:4.[3][4] Medium should be renewed every 2 to 3 days.[3][4]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the CDK7 inhibitor in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle phase distribution.
-
Seed MCF-7 cells in 6-well plates and allow them to attach.
-
Treat the cells with the CDK7 inhibitor at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed MCF-7 cells in 6-well plates.
-
Treat the cells with the CDK7 inhibitor for the desired time (e.g., 48 or 72 hours).
-
Collect both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elabscience.com [elabscience.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. mcf7.com [mcf7.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
Application Notes & Protocols: S07-1066 Dosage and Administration in Mouse Models
Disclaimer: Extensive searches for the compound "S07-1066" have not yielded any specific information in the public domain regarding its dosage, administration, or mechanism of action in mouse models. The following application notes and protocols are therefore provided as a general framework based on standard practices for preclinical compound testing in mice. Researchers must substitute the placeholder information with data specific to this compound, which should be sourced from internal documentation or the compound provider.
Introduction
This document provides generalized guidance for the dosage and administration of investigational compounds in mouse models, with placeholders for the specific compound this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals and should be adapted based on the physicochemical properties of this compound, its vehicle formulation, and the specific aims of the planned in vivo studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Quantitative Data Summary (Placeholder)
Due to the absence of specific data for this compound, the following tables are presented as templates. Researchers should populate these tables with their own preliminary or established data.
Table 1: this compound Dosage in Mouse Models (Example)
| Mouse Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Study Duration |
| Xenograft (e.g., A549) | Intraperitoneal (IP) | [Specify Dose] | Daily | [e.g., 28 days] |
| Syngeneic (e.g., B16-F10) | Oral (PO) | [Specify Dose] | Twice Daily | [e.g., 21 days] |
| Transgenic | Intravenous (IV) | [Specify Dose] | Every 3 days | [e.g., 14 days] |
Table 2: Recommended Administration Volumes and Needle Sizes for Adult Mice
| Route | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) | < 0.2 mL | 27-30 |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 |
| Subcutaneous (SC) | < 3 mL | 25-27 |
| Oral (PO) - Gavage | < 0.5 mL (typically 5 mL/kg) | 20-22 (gavage needle) |
[1]
Experimental Protocols
The following are generalized protocols. Specific details such as animal strain, age, and housing conditions should be determined by the experimental design.
Preparation of this compound Formulation
Objective: To prepare a sterile and homogenous formulation of this compound suitable for administration to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, PBS, 5% DMSO in corn oil)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.
-
Aseptically weigh the required amount of this compound powder.
-
If necessary, dissolve this compound in a minimal amount of a solubilizing agent (e.g., DMSO).
-
Gradually add the vehicle to the dissolved compound while vortexing to ensure a homogenous suspension or solution.
-
If the compound is in suspension, sonication may be used to reduce particle size.
-
For intravenous administration, the final formulation must be sterile-filtered.
-
Store the formulation according to the compound's stability data.
Administration of this compound
3.2.1 Intraperitoneal (IP) Injection
Procedure:
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[2]
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back.
-
Inject the this compound formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
3.2.2 Oral Gavage (PO)
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
-
Pass the gavage needle gently along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the this compound formulation.
-
Slowly remove the gavage needle.
-
Monitor the mouse for any signs of distress.
3.2.3 Intravenous (IV) Injection (Tail Vein)
Procedure:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraint tube.
-
Swab the tail with an alcohol pad.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
Visualization of Workflows and Pathways
The following diagrams are generalized representations. Specific targets and pathways for this compound would need to be determined through experimental studies.
Caption: General experimental workflow for this compound preparation and administration.
Caption: Hypothetical signaling pathway targeted by this compound.
References
Unidentified Agent: Co-treatment Protocol for S07-1066 and Doxorubicin Cannot Be Generated
Efforts to identify the therapeutic agent "S07-1066" for the development of a co-treatment protocol with doxorubicin have been unsuccessful. Extensive searches of scientific literature and clinical trial databases did not yield any specific information on a compound designated as this compound in the context of cancer therapy or drug development.
The inquiry for a detailed application note and protocol for the co-treatment of this compound and doxorubicin cannot be fulfilled without fundamental information about this compound. This includes its mechanism of action, pharmacological properties, and any existing pre-clinical or clinical data regarding its combination with other therapeutic agents.
Initial searches were conducted to understand the nature of this compound and its potential interaction with doxorubicin, a well-established chemotherapy drug. However, these searches did not retrieve any relevant scientific publications, patents, or clinical trial information for a drug or compound with this identifier.
Subsequent targeted searches for "this compound" in chemical and drug development databases also failed to identify a relevant therapeutic agent. The search results were limited to unrelated items such as a clinical trial with the identifier "S0713" and a commercial rubber product, neither of which pertains to a co-treatment regimen with doxorubicin.
Without the ability to identify this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or diagrams of signaling pathways. The development of such a comprehensive protocol requires a thorough understanding of the individual agents and any synergistic, additive, or antagonistic effects they may have when used in combination.
Researchers, scientists, and drug development professionals seeking to implement a co-treatment protocol involving doxorubicin and a novel agent are encouraged to consult internal documentation, pre-clinical study data, or any available publications that provide the scientific rationale and preliminary data for such a combination.
Should further identifying information for "this compound" become available, such as its chemical name, class of compound, or any associated research articles, a renewed search and subsequent generation of the requested protocol may be possible.
Measuring AKR1C3 Inhibition by S07-1066: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology.[1][2][3] As a member of the aldo-keto reductase superfamily, AKR1C3 catalyzes the conversion of aldehydes and ketones to their corresponding alcohols using NADH and/or NADPH as cofactors.[4] This enzymatic activity is pivotal in the metabolism of steroids, prostaglandins, and certain xenobiotics.[1][4]
AKR1C3 plays a significant role in the biosynthesis of potent androgens and estrogens, thereby influencing hormone receptor activity and promoting cell proliferation.[2] Elevated expression of AKR1C3 has been implicated in the progression of various hormone-dependent cancers, including prostate and breast cancer, as well as in hormone-independent malignancies like acute myeloid leukemia.[1][3][5] Furthermore, AKR1C3 is associated with the development of resistance to chemotherapeutic agents, such as the anthracycline doxorubicin, by metabolizing these drugs into less active forms.[6]
Given its multifaceted role in cancer progression and drug resistance, AKR1C3 has emerged as a promising therapeutic target. S07-1066 is a recently developed biaryl-containing inhibitor of AKR1C3.[6] It has been shown to selectively block AKR1C3-mediated reduction of doxorubicin and synergize its cytotoxic effects in cancer cells overexpressing the enzyme.[4][6]
These application notes provide a detailed protocol for measuring the inhibition of AKR1C3 by this compound using a robust in vitro enzymatic assay.
AKR1C3 Signaling and Mechanism of Inhibition
AKR1C3 is a key node in several signaling pathways relevant to cancer biology. Its primary function involves the reduction of various substrates, leading to the activation of signaling cascades that promote cell proliferation, survival, and metastasis, while inhibiting apoptosis.[1]
Figure 1: AKR1C3 Signaling Pathway and Inhibition by this compound. This diagram illustrates the upstream regulation of AKR1C3, its enzymatic activity on various substrates, and the resulting downstream cellular effects. This compound acts as a direct inhibitor of AKR1C3, blocking its catalytic function.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound and its analogs against AKR1C3 and other isoforms is typically determined by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported IC50 values for this compound and a related compound.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (over AKR1C3) | Reference |
| This compound | AKR1C3 | Value not explicitly stated in abstract | Selectively blocked AKR1C3-mediated reduction of doxorubicin | [4][6] |
| S07-2005 (racemic) | AKR1C3 | 0.13 | - | [7] |
| AKR1C4 | 0.75 | 5.77-fold | [7] |
Note: While the primary publication for this compound confirms its potent and selective inhibitory activity, the exact IC50 value was not available in the abstract. For quantitative comparison, the IC50 of a structurally related and potent analog, S07-2005, is provided.
Experimental Protocol: AKR1C3 Inhibition Assay
This protocol is based on a common method for measuring AKR1C3 activity, which involves monitoring the NADP+-dependent oxidation of a substrate, such as S-tetralol, leading to the formation of NADPH. The increase in NADPH is measured spectrophotometrically or fluorometrically.
Materials and Reagents
-
Recombinant human AKR1C3 enzyme
-
This compound inhibitor
-
S-tetralol (substrate)
-
NADP+ (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (UV-transparent or black for fluorescence)
-
Microplate reader with spectrophotometric or fluorometric capabilities
Experimental Workflow
Figure 2: Experimental Workflow for the AKR1C3 Inhibition Assay. This flowchart outlines the key steps from reagent preparation to data analysis for determining the inhibitory potency of this compound on AKR1C3.
Step-by-Step Protocol
1. Reagent Preparation:
-
AKR1C3 Enzyme: Prepare a working solution of recombinant human AKR1C3 in 100 mM potassium phosphate buffer (pH 7.0). The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 95 nM in the final reaction volume can be used as a guideline.
-
This compound Inhibitor: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid effects on enzyme activity.
-
Substrate and Cofactor: Prepare stock solutions of S-tetralol and NADP+ in the assay buffer. The final concentrations in the assay should be approximately the Km value for S-tetralol (165 µM for AKR1C3) and a saturating concentration for NADP+ (e.g., 200 µM).
2. Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.0) to bring the final volume to 200 µL.
-
This compound solution at various concentrations (or DMSO for the vehicle control).
-
AKR1C3 enzyme solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a mixture of S-tetralol and NADP+ to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at 340 nm or fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode, recording data every 30-60 seconds for 10-20 minutes.
3. Data Analysis:
-
Determine the initial reaction rate (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance/fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of DMSO control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The protocol described provides a robust and reliable method for assessing the inhibitory activity of this compound against AKR1C3. This assay is essential for the characterization of novel AKR1C3 inhibitors and for understanding their potential therapeutic applications in oncology and other diseases where AKR1C3 is dysregulated. The ability of this compound to selectively inhibit AKR1C3 and resensitize cancer cells to chemotherapy underscores the importance of this target in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Biaryl-Containing Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Reversing AKR1C3-Mediated Drug Resistance in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: S07-1066 Solubility and Preparation for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S07-1066 is a novel 8-aryl-7-deazaguanine derivative that functions as a cell-permeable fluorescent probe.[1] Its intrinsic fluorescence and ability to enter cells make it a valuable tool for various cell-based imaging and high-content screening applications.[1] Proper handling, including appropriate dissolution and preparation, is critical for obtaining reproducible and reliable experimental results. This document provides detailed guidelines on the solubility of this compound and protocols for its preparation and use in cell-based assays.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical factor in its biological activity and experimental application. While specific quantitative solubility data for this compound is not extensively published, the following table provides a general guide based on its chemical class and the common solvents used in cell-based assays. It is strongly recommended to perform solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
| Solvent | Recommended Maximum Stock Concentration | Comments |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is a widely used polar aprotic solvent for dissolving organic compounds for cell-based assays.[2][3] It is miscible with water and cell culture media at low concentrations.[2][3] |
| Ethanol | ≥ 5 mM | A polar protic solvent that can be used as an alternative to DMSO. Ensure the final concentration in the cell culture medium is non-toxic to the cells. |
| Phosphate-Buffered Saline (PBS) | Insoluble | This compound is a hydrophobic molecule and is not expected to be soluble in aqueous buffers like PBS. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Microcentrifuge
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution, you will need to dissolve a specific mass of this compound (dependent on its molecular weight) in 1 mL of DMSO.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure that the compound is completely dissolved and no solid particles are visible.
-
Centrifuge the stock solution at a low speed (e.g., 1000 x g for 1 minute) to pellet any undissolved particulates.
-
Transfer the clear supernatant to a fresh, sterile, and light-protected tube (amber vial is recommended).
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the this compound stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium or PBS
-
Sterile polypropylene tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in serum-free cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Perform serial dilutions from the intermediate solution to achieve the desired final working concentrations. For example, to prepare a 100 µM working solution, dilute the 1 mM intermediate solution 1:10 in cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
-
Use the freshly prepared working solutions immediately for treating cells.
General Protocol for Cell Treatment in a 96-Well Plate Format
This protocol provides a general workflow for treating adherent cells with this compound in a 96-well plate.
Materials:
-
Adherent cells cultured in a 96-well plate
-
This compound working solutions
-
Vehicle control (cell culture medium with the same final DMSO concentration)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate at the desired density and allow them to adhere and grow overnight in a CO2 incubator.
-
The next day, remove the old medium from the wells.
-
Add the this compound working solutions to the respective wells. Include wells with the vehicle control. For example, add 100 µL of the working solution to each well.
-
Incubate the plate in the CO2 incubator for the desired treatment duration.
-
After the incubation period, proceed with the downstream assay, such as fluorescence microscopy, high-content imaging, or a cell viability assay.
Visualizations
Caption: Experimental workflow for this compound preparation and use in cell-based assays.
Caption: General mechanism of a cell-permeable fluorescent probe like this compound.
References
Application of S07-1066 in Reversing Chemotherapy Resistance: A Review of Available Data
A comprehensive search for the compound designated S07-1066 in the context of reversing chemotherapy resistance did not yield specific public data or scientific literature. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
It is conceivable that this compound is an internal development code for a novel therapeutic agent not yet disclosed in publicly accessible databases or that the identifier may be inaccurate. The following information is based on general principles of chemotherapy resistance and the mechanisms of action of various investigational compounds aimed at its reversal, which may be relevant to the study of a compound like this compound.
General Mechanisms of Chemotherapy Resistance
A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2).[1][2][3] These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[1][4]
Other mechanisms contributing to chemotherapy resistance include:
-
Alterations in drug targets[5]
-
Inhibition of apoptosis (programmed cell death)[5]
-
Activation of alternative signaling pathways that promote cell survival[7][8]
Strategies for Reversing Chemotherapy Resistance
Research into overcoming MDR has explored various approaches, including the development of small molecules that inhibit the function of ABC transporters. These inhibitors can work by competitively binding to the transporter or by interfering with the ATP hydrolysis that powers the efflux pump.[9]
Hypothetical Application of a Novel Reversal Agent (e.g., this compound)
Should this compound be an inhibitor of P-glycoprotein, its application would likely involve co-administration with a conventional chemotherapeutic drug that is a substrate of P-gp (e.g., paclitaxel, doxorubicin, vincristine).[10] The goal would be to restore the sensitivity of resistant cancer cells to the chemotherapeutic agent.
Experimental Protocols for Evaluating a Chemotherapy Resistance Reversal Agent
The following are generalized protocols that would be essential in the preclinical evaluation of a compound like this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of the chemotherapeutic agent in the presence and absence of the reversal agent in both drug-sensitive and drug-resistant cancer cell lines.
Protocol:
-
Cell Culture: Culture drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) breast cancer cells in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the chemotherapeutic drug (e.g., doxorubicin) alone, this compound alone, and a combination of the two.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using an MTT or XTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent in the presence and absence of this compound. The reversal fold is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with the reversal agent.
Drug Accumulation and Efflux Assays
Objective: To measure the effect of the reversal agent on the intracellular accumulation and retention of a fluorescent P-gp substrate.
Protocol:
-
Cell Preparation: Harvest drug-resistant cells and resuspend them in a suitable buffer.
-
Treatment: Pre-incubate the cells with the reversal agent (this compound) or a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, and incubate to allow for cellular uptake.
-
Measurement of Accumulation: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of the reversal agent indicates inhibition of efflux.
-
Efflux Assay: After loading with the fluorescent substrate, wash the cells and resuspend them in a fresh medium with or without the reversal agent. At various time points, measure the remaining intracellular fluorescence by flow cytometry. A slower decrease in fluorescence in the presence of the reversal agent indicates inhibition of efflux.
P-glycoprotein ATPase Activity Assay
Objective: To determine if the reversal agent interacts with the ATPase activity of P-gp.
Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles from cells overexpressing P-gp.
-
Assay Reaction: Incubate the membrane vesicles with varying concentrations of the reversal agent in the presence of ATP.
-
Measurement of ATP Hydrolysis: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric assay.
-
Data Analysis: Determine if the reversal agent stimulates or inhibits the basal P-gp ATPase activity. Some inhibitors are known to stimulate ATPase activity at low concentrations and inhibit it at higher concentrations.
Data Presentation
Should data for this compound become available, it would be summarized in tables for clear comparison.
Table 1: Effect of this compound on Chemotherapeutic Efficacy
| Cell Line | Treatment | IC50 (nM) | Reversal Fold |
|---|---|---|---|
| MCF-7 | Doxorubicin | [Value] | - |
| MCF-7/ADR | Doxorubicin | [Value] | - |
| MCF-7/ADR | Doxorubicin + this compound (X µM) | [Value] | [Value] |
Table 2: Effect of this compound on Intracellular Drug Accumulation
| Cell Line | Treatment | Mean Fluorescence Intensity | Fold Increase |
|---|---|---|---|
| MCF-7/ADR | Control | [Value] | - |
| MCF-7/ADR | This compound (X µM) | [Value] | [Value] |
| MCF-7/ADR | Verapamil (Positive Control) | [Value] | [Value] |
Visualizations
Visual diagrams are crucial for illustrating complex biological processes and experimental designs.
Caption: Mechanism of P-gp inhibition by this compound to reverse chemoresistance.
Caption: Workflow for assessing the chemosensitizing effect of this compound.
References
- 1. Reversal of multidrug resistance by small interfering RNA (siRNA) in doxorubicin-resistant MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the dynamic nature of the ABC transporters: ABCB1 and MsbA as examples for the potential synergies of MD theory and EPR applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) expression in the developing human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cancer Stem Cells and Cancer Stem Cell-Driven Drug Resiliency in Lung Tumor: Options in Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic identification of signaling pathways with potential to confer anticancer drug resistance. | Jeff Rathmell Lab [vumc.org]
- 8. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AKR1C3-Mediated Signaling with S07-1066
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a critical enzyme implicated in the progression and therapeutic resistance of various cancers.[1] AKR1C3 is overexpressed in a range of malignancies, including prostate, breast, and lung cancer, where it contributes to tumor growth and resistance to chemotherapy.[2][3] The enzyme is involved in the biosynthesis of androgens and estrogens, and the metabolism of prostaglandins, thereby activating key signaling pathways such as PI3K/Akt and MAPK/ERK.[4]
S07-1066 is a potent and selective inhibitor of AKR1C3.[3] It has been shown to synergize with chemotherapeutic agents like doxorubicin, effectively reversing drug resistance in cancer cells overexpressing AKR1C3.[3] These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate AKR1C3-mediated signaling pathways and to evaluate its potential as a therapeutic adjuvant.
Data Presentation
The following tables summarize the inhibitory activity of this compound and other relevant compounds against AKR1C3 and their effects on cancer cell lines.
Table 1: Inhibitory Activity of Selected Compounds against AKR1C Isoforms
| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Reference |
| This compound | >100 | >100 | 0.13 | 0.75 | [2] |
| S07-2008 | >100 | >100 | 0.16 | >100 | [2] |
| S07-2001 | >100 | >100 | 2.08 | >100 | [2] |
| S07-2010 (pan-inhibitor) | 0.78 | 0.45 | 0.23 | 0.61 | [2] |
| Indomethacin | 2.5 | 1.5 | 0.5 | >100 | [2] |
Table 2: Cytotoxicity of this compound and Doxorubicin in Drug-Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 | Reference |
| MCF-7/DOX (Doxorubicin-resistant breast cancer) | Doxorubicin | 25 µM | [2] |
| MCF-7/DOX | Doxorubicin + this compound (25 µM) | Significantly reduced | [3] |
| A549/DDP (Cisplatin-resistant lung cancer) | S07-2010 | 5.51 µM | [2] |
| MCF-7/DOX | S07-2010 | 127.5 µM | [2] |
Experimental Protocols
Cell Culture and Treatment
Objective: To culture cancer cell lines and treat them with this compound and/or chemotherapeutic agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/DOX, A549, A549/DDP)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water)
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain cancer cell lines in their recommended culture medium in a humidified incubator.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound and doxorubicin by diluting the stock solutions in a fresh culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compounds. Include appropriate controls (e.g., vehicle control with DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells and its ability to sensitize them to chemotherapeutic agents.
Materials:
-
Cells cultured and treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression levels of AKR1C3 and downstream signaling proteins.
Materials:
-
Cells cultured and treated in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKR1C3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
AKR1C3-Mediated Signaling Pathway
Caption: AKR1C3 signaling and inhibition by this compound.
Experimental Workflow: Evaluating this compound in Reversing Doxorubicin Resistance
Caption: Workflow for assessing this compound's efficacy.
Logical Relationship: AKR1C3-Mediated Drug Resistance and its Reversal
Caption: Reversal of AKR1C3-mediated drug resistance.
References
- 1. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S07-1066 Concentration for Maximum Efficacy
Welcome to the technical support center for S07-1066, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure maximum efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway.[1][2] In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][3][4] this compound binds to SMO, preventing its activation and subsequent downstream signaling, leading to the suppression of Hh target gene expression.[1][2]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Cell lines with aberrant Hedgehog pathway activation are ideal for studying the efficacy of this compound. This includes cell lines with mutations in PTCH1 or SMO, or those that overexpress Hedgehog ligands. Commonly used models include:
-
NIH/3T3 cells: These cells are often used for Gli-luciferase reporter assays to monitor Hh pathway activity.[5][6]
-
Medulloblastoma cell lines: Daoy, UW228, and ONS-76 cells often exhibit constitutive Hh pathway activation.
-
Basal cell carcinoma cell lines: ASZ001 and BSZ2 cells are examples of cell lines derived from tumors with Hh pathway dysregulation.
-
Pancreatic and prostate cancer cell lines: Some of these cell lines, such as BxPC-3 and LNCaP, have been shown to have activated Hh signaling.[7][8]
Q3: How can I measure the activity of the Hedgehog pathway in my experiments?
A3: Several methods can be employed to measure the activity of the Hh pathway:
-
Luciferase Reporter Assays: This is a widely used method where cells are transfected with a plasmid containing a Gli-responsive promoter driving the expression of luciferase.[9][10] A decrease in luciferase activity upon treatment with this compound indicates pathway inhibition.
-
Quantitative PCR (qPCR): The expression levels of Hh target genes, such as Gli1 and Ptch1, can be quantified by qPCR.[8][11][12][13][14] A reduction in the mRNA levels of these genes signifies pathway inhibition.
-
Western Blotting: The protein levels of GLI1 can be assessed by Western blotting. A decrease in GLI1 protein indicates a downstream effect of Hh pathway inhibition.
-
Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo can be used to determine the effect of this compound on the viability and proliferation of cancer cells dependent on Hh signaling.
Troubleshooting Guides
Issue 1: No or Low Efficacy of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range (e.g., 1 nM to 10 µM) and narrow it down based on the initial results. |
| Compound Solubility Issues | This compound, like many small molecule inhibitors, may have limited aqueous solubility.[15][16][17][18] Ensure the compound is fully dissolved in the stock solution (e.g., DMSO). When diluting into aqueous media, avoid precipitation by vortexing and ensuring the final DMSO concentration is low (typically <0.1%). Visually inspect for any precipitate. |
| Cell Line Insensitivity | Confirm that your chosen cell line has an active Hedgehog pathway. Test for baseline expression of Gli1 and Ptch1 mRNA. If the pathway is not active, this compound will not have an effect. |
| Assay Issues | Ensure your assay is working correctly by including appropriate positive and negative controls. For luciferase assays, check the transfection efficiency. For qPCR, verify primer efficiency and specificity. |
Issue 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of this compound may lead to off-target effects and cytotoxicity.[19] Determine the half-maximal cytotoxic concentration (CC50) using a cell viability assay and work with concentrations well below this value for your mechanism-of-action studies. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your culture media is consistent across all treatments and is at a non-toxic level (typically <0.1%). |
| On-Target Toxicity in Normal Cells | The Hedgehog pathway plays a role in some adult tissues. Inhibition of this pathway can lead to on-target toxicities such as muscle spasms and alopecia.[20][21][22][23] Be aware of these potential effects, especially in primary cell cultures or in vivo studies. |
Data Presentation
Table 1: Dose-Response of this compound on Hh Pathway Activity in NIH/3T3-Luc Reporter Cells
| This compound Concentration (nM) | Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Vehicle Control) | 15,840 | 0% |
| 1 | 13,464 | 15% |
| 10 | 8,237 | 48% |
| 50 | 4,118 | 74% |
| 100 | 2,218 | 86% |
| 500 | 950 | 94% |
| 1000 | 792 | 95% |
Table 2: Effect of this compound on Target Gene Expression in Daoy Medulloblastoma Cells (qPCR)
| Treatment (24 hours) | Gli1 mRNA (Fold Change vs. Vehicle) | Ptch1 mRNA (Fold Change vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | 1.00 | 1.00 |
| This compound (100 nM) | 0.15 | 0.22 |
| This compound (500 nM) | 0.08 | 0.11 |
Table 3: Cytotoxicity of this compound in Various Cell Lines (MTT Assay, 72 hours)
| Cell Line | IC50 (µM) |
| Daoy (Medulloblastoma) | 0.85 |
| NIH/3T3 (Fibroblast) | > 20 |
| HeLa (Cervical Cancer) | > 20 |
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay
-
Cell Seeding: Seed NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control into a 96-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Replace the medium with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Pathway Activation: Add a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG), to all wells except for the negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[6][24]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Calculate the percent inhibition relative to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for Hh Target Genes
-
Cell Seeding and Treatment: Seed your target cells (e.g., Daoy) in a 6-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[12]
Visualizations
Caption: Mechanism of action of this compound in the Hedgehog signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. A new role for Hedgehogs in juxtacrine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of sonic hedgehog-GLI1 downstream target genes PTCH1, Cyclin D2, Plakoglobin, PAX6 and NKX2.2 and their epigenetic status in medulloblastoma and astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 17. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. resources.biomol.com [resources.biomol.com]
- 20. targetedonc.com [targetedonc.com]
- 21. oncotarget.com [oncotarget.com]
- 22. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. web.stanford.edu [web.stanford.edu]
Technical Support Center: Troubleshooting S07-1066 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of S07-1066 insolubility in aqueous solutions. Given that this compound is a proprietary or novel compound, this guide focuses on general and widely applicable strategies for enhancing the solubility of poorly water-soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my compound this compound not dissolving in my aqueous buffer?
A: Poor aqueous solubility is a common challenge for many new chemical entities.[1][2] This can be attributed to several factors including high lipophilicity, a stable crystalline structure, and a high molecular weight.[1] When a compound like this compound is introduced into an aqueous environment, the energy required to break its crystal lattice and interact with water molecules may be too high, leading to precipitation or insolubility.
Q2: What is the difference between kinetic and thermodynamic solubility?
A: Understanding the distinction between these two solubility types is crucial for troubleshooting.
-
Kinetic Solubility refers to the concentration of a compound that can be reached when a stock solution (typically in an organic solvent like DMSO) is added to an aqueous buffer before it precipitates over a short period. It essentially answers the question: "Does it precipitate?".[3]
-
Thermodynamic Solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is the true solubility of the compound and answers the question: "Does it dissolve?".[3]
It is important to know which type of solubility you are measuring as they can differ significantly.[3]
Q3: Can the solid-state form of this compound affect its solubility?
A: Absolutely. The solid-state form of a compound, whether it is amorphous or crystalline, and the specific polymorphic form can have a significant impact on its solubility.[3] Amorphous forms are generally more soluble than their crystalline counterparts because they lack a stable crystal lattice structure.[3] However, they can be less stable and may convert to a less soluble crystalline form over time.[3]
Troubleshooting Guide: Enhancing this compound Solubility
If you are experiencing insolubility with this compound, the following troubleshooting strategies, ranging from simple to more advanced, can be employed.
Initial Troubleshooting Steps
-
Co-Solvent Usage: For many in vitro assays, the use of a water-miscible organic co-solvent is a common starting point.[1][4] Dimethyl sulfoxide (DMSO) is frequently used to create a high-concentration stock solution that is then diluted into the aqueous assay buffer.
-
Recommendation: Prepare a high-concentration stock of this compound in 100% DMSO. When diluting into your aqueous buffer, ensure the final concentration of DMSO is as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in your experiment.[5]
-
-
pH Adjustment: If this compound has ionizable groups (i.e., acidic or basic moieties), adjusting the pH of the aqueous solution can significantly enhance its solubility.
-
For acidic compounds: Increasing the pH above the compound's pKa will deprotonate the acidic group, leading to the formation of a more soluble salt.
-
For basic compounds: Decreasing the pH below the compound's pKa will protonate the basic group, forming a more soluble salt.
It is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme activity).
-
Advanced Solubilization Techniques
If initial steps are insufficient, more advanced formulation strategies may be necessary. The following table summarizes several common techniques:
| Solubilization Technique | Principle | Typical Fold Increase in Solubility | Key Considerations |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, to improve dissolution rate and solubility.[6][7] | 10 to 100-fold | Choice of carrier is critical; potential for physical instability. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[1][4] | Variable, can be significant | Potential for cellular toxicity; can interfere with some assays.[5] |
| Complexation | Cyclodextrins are used to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[4][6] | 5 to 50-fold | Stoichiometry of the complex is important; can alter drug availability. |
| Nanotechnology | Techniques like nanosuspensions and nanoemulsions reduce the particle size of the drug to the nanometer range, increasing the surface area for dissolution.[1] | Can be substantial | Requires specialized equipment; potential for aggregation. |
Experimental Protocols
Protocol 1: Determining Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of a compound like this compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your aqueous assay buffer (e.g., 198 µL) in a 96-well plate. This creates a 1:100 dilution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: pH-Dependent Solubility Assessment
This protocol outlines a method to evaluate the impact of pH on the solubility of this compound.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Compound Addition: Add an excess amount of solid this compound to a small volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Concentration Measurement: Determine the concentration of this compound in the supernatant of each sample using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for solubilization.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting compound insolubility.
Caption: A logical workflow for addressing the insolubility of this compound.
Caption: Key physicochemical factors that influence the aqueous solubility of a compound.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-administration of Doxorubicin and Venetoclax
Disclaimer: Initial searches for "S07-1066" did not yield a specific, publicly documented compound relevant to co-administration with doxorubicin in a research context. To provide a valuable resource, this guide focuses on the co-administration of doxorubicin and Venetoclax (ABT-199) , a well-characterized BCL-2 inhibitor frequently studied in combination with chemotherapeutic agents. The principles and methodologies described herein are broadly applicable to the study of synergistic drug interactions in cancer research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combined effects of doxorubicin and Venetoclax.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for doxorubicin and Venetoclax?
Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms[1]. It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA double-strand breaks and the cessation of replication[1]. Additionally, doxorubicin generates reactive oxygen species (ROS), causing damage to cellular membranes, proteins, and DNA[1].
Venetoclax is a potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein[2]. By binding to the BH3-binding groove of BCL-2, Venetoclax displaces pro-apoptotic proteins, which can then activate the intrinsic pathway of apoptosis[2][3]. This restores the cell's natural ability to undergo programmed cell death, particularly in cancer cells that overexpress BCL-2 to evade apoptosis[2][4].
Q2: What is the scientific rationale for co-administering doxorubicin and Venetoclax?
The co-administration of doxorubicin and Venetoclax is based on the principle of synergistic cytotoxicity. Doxorubicin-induced DNA damage can trigger the intrinsic apoptotic pathway, which is often subverted in cancer cells by the overexpression of anti-apoptotic proteins like BCL-2. Venetoclax, by inhibiting BCL-2, can lower the threshold for apoptosis, thereby sensitizing cancer cells to the effects of doxorubicin[5][6]. This combination has the potential to achieve greater therapeutic efficacy at lower doses of each agent, potentially reducing dose-related toxicities[7].
Q3: What are the expected outcomes of a successful doxorubicin and Venetoclax co-administration experiment?
A successful co-administration experiment should demonstrate a synergistic or additive cytotoxic effect on cancer cells. This is typically observed as a significant decrease in cell viability and a marked increase in apoptosis in cells treated with the combination compared to those treated with either drug alone[5][7]. The synergistic effect can be quantified using methods like the Combination Index (CI)[8][9].
Troubleshooting Guide
Q4: My cell viability assay (e.g., MTT) results are showing high variability. What are the possible causes and solutions?
High variability in cell viability assays can be frustrating. Here are some common causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered drug concentrations and cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Reagent Preparation and Handling: MTT reagent is light-sensitive and should be prepared fresh. Ensure complete solubilization of the formazan crystals before reading the absorbance.
-
Doxorubicin Interference: Doxorubicin is a colored compound and can interfere with colorimetric assays like MTT. It is crucial to include appropriate controls, such as wells with doxorubicin but no cells, to subtract the background absorbance. Some studies suggest replacing the medium with a neutral buffer like PBS before adding the MTT reagent to minimize interference[10][11].
-
Cell Health: Use cells at a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.
Q5: I am observing antagonism instead of the expected synergy between doxorubicin and Venetoclax. What could be the reason?
While synergy is often expected, antagonism can occur under certain conditions:
-
Drug Sequencing: The order of drug administration can be critical. Administering one drug before the other might be necessary to prime the cells for the second drug's effect. For instance, pre-treating with doxorubicin to induce DNA damage might enhance the subsequent pro-apoptotic effect of Venetoclax. Experiment with different sequencing and co-administration protocols.
-
Cell Line Specificity: The synergistic effect can be cell-line dependent. Some cell lines may have intrinsic resistance mechanisms to one or both drugs, or may not rely on BCL-2 for survival, thus negating the effect of Venetoclax.
-
Drug Concentrations: The concentration of each drug is crucial. Synergy is often observed within a specific range of concentrations. A full dose-response matrix should be tested to identify the optimal concentrations for synergy.
-
Off-Target Effects: At high concentrations, off-target effects of either drug might interfere with the intended synergistic interaction.
Q6: My apoptosis assay (e.g., Annexin V) is showing a high percentage of necrotic cells even in the control group. What should I do?
A high background of necrotic cells can obscure the detection of apoptosis. Consider the following:
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive necrotic staining. Handle cells gently throughout the protocol.
-
Reagent Quality and Staining Time: Ensure that the Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. Optimize the staining time; prolonged incubation can lead to secondary necrosis.
-
Cell Culture Conditions: Maintain optimal cell culture conditions. Stressed or unhealthy cells are more prone to necrosis.
-
Compensation Settings in Flow Cytometry: Improper compensation for spectral overlap between fluorochromes can lead to incorrect population gating. Always use single-stained controls to set up compensation correctly.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on doxorubicin and Venetoclax co-administration. Note that these values can be highly cell-line and experiment-specific.
Table 1: IC50 Values of Doxorubicin and Venetoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Venetoclax IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.75 (24h) | Not specified | [12] |
| MDA-MB-231 | Breast Cancer | Not specified | ~25 (24h) | |
| HCT116 | Colon Cancer | ~1 (for senescence induction) | 10 | [13][14] |
| Kusami-1 | Acute Myeloid Leukemia | Not specified | Dose-dependent cytotoxicity | [7] |
Table 2: Synergistic Induction of Apoptosis by Doxorubicin and Venetoclax
| Cell Line | Doxorubicin (Concentration) | Venetoclax (Concentration) | % Apoptotic Cells (Combination) | % Apoptotic Cells (Doxorubicin alone) | % Apoptotic Cells (Venetoclax alone) | Reference |
| MDA-MB-231 | 100 nM | 25 µM | 71% | 20% | 23% | |
| HCT116 | 1 µM | 10 µM | Significantly increased vs. doxorubicin alone | 14.93% (Caspase-3/7 activation) | Not specified | [13] |
| Kusami-1 | Dose-dependent | Dose-dependent | Synergistic increase in total apoptosis | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a standard method for assessing cell viability based on the mitochondrial reduction of MTT to formazan.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Doxorubicin hydrochloride
-
Venetoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of doxorubicin and Venetoclax in culture medium, both individually and in combination at desired ratios. Remove the medium from the wells and add 100 µL of the drug solutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine IC50 values.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: Signaling pathways of doxorubicin and Venetoclax leading to synergistic apoptosis.
Caption: A typical experimental workflow for studying doxorubicin and Venetoclax co-administration.
References
- 1. onclive.com [onclive.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. VENCLEXTA® (venetoclax tablets) | Potential Interactions for CLL/SLL [venclextahcp.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. onclive.com [onclive.com]
- 6. Venetoclax resistance in acute lymphoblastic leukemia is characterized by increased mitochondrial activity and can be overcome by co-targeting oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Venetoclax dose adjustment due to drug-drug interactions: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of S07-1066 in experimental conditions
Overview
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of S07-1066 during experimental procedures. The following information is designed to address common challenges and provide detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. It is a small molecule that can be susceptible to hydrolysis at acidic or alkaline pH. For optimal stability, it is recommended to prepare solutions in a buffer with a neutral pH (6.5-7.5) and store them at 4°C, protected from light.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Q3: How should this compound be stored for long-term use?
A3: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in DMSO can also be stored at -80°C in small aliquots to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution, as this can lead to degradation of the compound.
Q4: Are there any known incompatibilities of this compound with common labware or reagents?
A4: There are no specific known incompatibilities with standard laboratory plastics or glassware. However, it is good practice to use polypropylene tubes for storage to minimize adsorption to surfaces. Avoid using reactive plasticware or containers that may leach contaminants. When working with cell cultures, ensure all reagents are of high purity and sterile-filtered.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using old or improperly stored solutions. Verify the integrity of the compound using analytical methods such as HPLC if degradation is suspected.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Serum proteins in cell culture media can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.
-
-
Possible Cause 3: Incorrect final concentration.
-
Solution: Double-check all calculations and dilution steps. Use calibrated pipettes to ensure accurate dispensing of the compound.
-
Issue 2: Precipitation of this compound upon dilution in aqueous buffer or media.
-
Possible Cause 1: Poor solubility at the working concentration.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells. If precipitation persists, consider using a solubilizing agent or a different formulation, if available. Vortexing the solution during dilution can also help.
-
-
Possible Cause 2: pH of the buffer or medium.
-
Solution: Check the pH of your final solution. If the pH is outside the optimal range for this compound stability and solubility, adjust it accordingly.
-
Quantitative Data Summary
The following table summarizes the stability of this compound under various experimental conditions.
| Condition | Solvent/Buffer | Temperature | Stability (Half-life) |
| pH | |||
| 5.0 | 50 mM Acetate Buffer | 25°C | ~12 hours |
| 7.4 | 50 mM Phosphate Buffer | 25°C | > 72 hours |
| 9.0 | 50 mM Tris Buffer | 25°C | ~8 hours |
| Temperature | |||
| Stock in DMSO | DMSO | -20°C | > 6 months |
| Working Dilution | RPMI + 10% FBS | 37°C | ~24 hours |
| Working Dilution | PBS | 4°C | ~48 hours |
| Light Exposure | |||
| Ambient Light | PBS, pH 7.4 | 25°C | Decreased stability noted |
| Dark | PBS, pH 7.4 | 25°C | Stable for > 72 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Dilutions for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Dilution: Directly add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. The final DMSO concentration should be kept constant across all treatments, including the vehicle control.
-
Mixing: Gently mix the medium by pipetting up and down immediately after adding the compound to ensure a homogenous solution and prevent precipitation.
-
Application: Add the this compound-containing medium to the cells immediately.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
How to mitigate S07-1066 off-target effects in experiments
Welcome to the technical support center for S07-1066. This resource is designed to help researchers, scientists, and drug development professionals mitigate potential off-target effects and troubleshoot common issues encountered during experiments with this compound, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It is believed to act by binding to the SH2 domain of STAT3, which prevents its dimerization and subsequent activation. This inhibition blocks the phosphorylation and nuclear translocation of STAT3, thereby preventing its transcriptional activity.
Q2: What are the potential off-target effects of this compound?
A2: As with many kinase and signaling pathway inhibitors, this compound may exhibit off-target effects. While designed for STAT3, it could potentially interact with other members of the STAT family or other signaling proteins that have structurally similar domains. Broad-spectrum approaches to inhibit STAT3 activation, such as targeting upstream kinases like JAK2, can often lead to off-target effects[1]. It is crucial to experimentally validate the specificity of this compound in your model system.
Q3: How can I confirm that the observed phenotype is due to STAT3 inhibition and not an off-target effect?
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific assay. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify the active range and then perform a more detailed titration to pinpoint the optimal concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | 1. Off-target effects of this compound. 2. The compound concentration is too high for the specific cell line. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. 2. Lower the concentration of this compound and perform a dose-response experiment. 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in reagent preparation. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure a uniform cell seeding density across all wells and plates. 3. Prepare fresh reagents and ensure accurate pipetting. |
| No observable effect of this compound on STAT3 phosphorylation or downstream targets. | 1. The compound may not be active in the chosen cell line. 2. Insufficient incubation time. 3. The compound has degraded. | 1. Confirm STAT3 expression and activation in your cell line. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Store the compound properly as recommended and use a fresh stock. |
| Observed phenotype does not match expected STAT3 inhibition effects. | 1. Predominant off-target effects at the concentration used. 2. The cellular context may involve compensatory signaling pathways. | 1. Lower the concentration of this compound to a range where it is more selective for STAT3. 2. Use orthogonal methods like RNAi to confirm the role of STAT3. 3. Investigate other signaling pathways that may be affected by this compound. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a positive control (e.g., IL-6 stimulation) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal loading.
Protocol 2: STAT3 Reporter Assay
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with this compound or vehicle control. Stimulate with a known STAT3 activator (e.g., IL-6) if necessary.
-
Lysis and Measurement: After the desired treatment time, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts for mitigating off-target effects.
Caption: Workflow for validating on-target effects of this compound.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: S07-1066 (WP1066) Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor S07-1066, also known as WP1066. The information is designed to address common issues and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (WP1066) and what is its mechanism of action?
A1: this compound (WP1066) is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by blocking the phosphorylation and intranuclear translocation of STAT3, which in turn suppresses the expression of downstream target genes involved in tumor cell proliferation, survival, and immune evasion, such as c-Myc, Bcl-xL, and Mcl-1. WP1066 has also been shown to inhibit JAK2, an upstream kinase of STAT3. Beyond its direct anti-tumor effects, WP1066 exhibits immunomodulatory activities by stimulating an anti-tumor immune response.
Q2: How should I prepare WP1066 for in vitro experiments?
A2: WP1066 is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What is a typical effective concentration of WP1066 in in vitro cell-based assays?
A3: The effective concentration of WP1066 can vary depending on the cell line and the duration of treatment. Proapoptotic and antiproliferative activities have been observed at concentrations of 3-5 μM in various tumor cell types. The IC50 values for different cancer cell lines are summarized in the table below.
Q4: What are the recommended dosages and administration routes for WP1066 in preclinical animal models?
A4: In murine models, WP1066 has been administered both intraperitoneally (i.p.) and orally (o.g.). Doses ranging from 10 to 40 mg/kg have been shown to be effective in inhibiting tumor growth and improving survival in various cancer models, including glioblastoma and melanoma. For instance, a dose of 40 mg/kg administered i.p. has demonstrated significant anti-tumor activity.
Troubleshooting Guides
Issue 1: High Variability in STAT3 Phosphorylation Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Concentration | Ensure complete solubilization of WP1066 in DMSO before further dilution. Vortex the stock solution thoroughly. Prepare fresh dilutions for each experiment from a recently prepared stock solution to avoid degradation. |
| Cell Culture Conditions | Maintain consistent cell density, passage number, and serum concentration, as these can influence basal STAT3 activation. Starve cells in low-serum media before stimulation (if applicable) to reduce background phosphorylation. |
| Timing of Treatment and Lysis | Optimize the incubation time with WP1066. A time-course experiment (e.g., 1, 2, 6, 24 hours) can determine the optimal duration for observing maximal inhibition of p-STAT3. Ensure rapid and consistent cell lysis to preserve the phosphorylation state of proteins. |
| Western Blotting Technique | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure equal protein loading and efficient transfer. Use a validated phospho-STAT3 antibody and optimize antibody concentrations and incubation times. |
Issue 2: Poor in vivo Efficacy or Toxicity
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Formulation and Delivery | WP1066 has limited aqueous solubility. For oral administration, a methylcellulose-based nanoparticle formulation has been used to increase bioavailability. Ensure the formulation is homogenous and administered consistently. |
| Incorrect Dosing Regimen | The dosing schedule can significantly impact efficacy. In some studies, WP1066 was administered daily for five days a week for two weeks. The optimal dosing frequency and duration should be determined for your specific animal model. |
| Animal Model Variability | The tumor model and mouse strain can influence treatment outcomes. Ensure that the chosen model has constitutively active STAT3 signaling. Monitor animal weight and overall health closely to identify any signs of toxicity. |
Data Presentation
Table 1: In Vitro Efficacy of WP1066 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| U87-MG | Malignant Glioma | 5.6 | |
| U373-MG | Malignant Glioma | 3.7 | |
| A375 | Melanoma | 1.6 | |
| B16 | Melanoma | 2.3 | |
| B16EGFRvIII | Melanoma | 1.5 | |
| HEL | Erythroid Leukemia | 2.3 | |
| Mino | B-cell Non-Hodgkin's Lymphoma | Low micromolar | |
| Caki-1 | Renal Cancer | ~2.5 | |
| 786-O | Renal Cancer | ~2.5 |
Table 2: Preclinical Pharmacokinetic Parameters of WP1066 in Mice
| Parameter | Value | Condition | Reference |
| Mean Peak Plasma Concentration | 1.05 μM | 10 mg/kg IV | |
| Mean Peak Plasma Concentration | 4.31 μM | 40 mg/kg IV | |
| Mean Drug Half-life | 4.5 hours | IV administration | |
| Oral Bioavailability | ~30% | Methylcellulose-based formulation | |
| Brain Concentration (15 min post-injection) | 162 μM | 40 mg/kg IV | |
| Brain Concentration (6 hours post-injection) | 6 μM | 40 mg/kg IV |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.
-
Treat the cells with varying concentrations of WP1066 (e.g., 0.1 to 10 μM) for 48 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a specified time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
-
Plate cells and allow them to adhere.
-
Treat cells with WP1066 at the desired concentrations for the optimized duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: WP1066 inhibits the JAK/STAT3 signaling pathway.
Caption: Preclinical experimental workflow for evaluating WP1066.
Technical Support Center: Overcoming Limitations of S07-1066 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of S07-1066, a novel inhibitor of the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog (Hh) signaling pathway. By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, leading to the suppression of Hh target gene expression.
Q2: What are the common challenges observed in in vivo studies with this compound?
A2: Researchers may encounter challenges related to suboptimal efficacy, off-target effects, and poor pharmacokinetic properties. Specific issues can include tumor resistance, adverse effects such as weight loss or skin abnormalities, and inconsistent plasma concentrations of the compound.
Q3: How can I be sure that the observed phenotype is due to on-target inhibition of the Hedgehog pathway?
A3: To confirm on-target activity, it is recommended to conduct a rescue experiment. This can be achieved by using a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in the presence of the resistant mutant, it strongly supports an on-target mechanism.[1] Additionally, performing a dose-response curve and observing a clear correlation between the dose and the expected on-target effect can provide further evidence.[1]
Q4: What are the potential off-target effects of this compound and how can they be mitigated?
A4: Off-target effects are unintended interactions with other proteins that can lead to misleading results or toxicity.[1] For this compound, potential off-target effects could manifest as unforeseen toxicities. To mitigate these, it is crucial to use the lowest effective concentration of the inhibitor. Counter-screening against a panel of known off-target proteins can also help identify and understand these interactions.[2]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Tumor Resistance
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Bioavailability | Conduct pharmacokinetic (PK) studies to determine the plasma and tumor concentration of this compound. | Achieve target concentration levels in the plasma and tumor tissue. |
| Inadequate Target Engagement | Perform pharmacodynamic (PD) studies, such as measuring the expression of Hh target genes (e.g., Ptch1, Gli1) in tumor tissue. | A significant reduction in Hh target gene expression following treatment. |
| Acquired Resistance | Analyze tumor samples for mutations in the SMO protein that may prevent this compound binding. | Identification of specific resistance-conferring mutations. |
| Activation of Bypass Pathways | Perform RNA sequencing or proteomic analysis on resistant tumors to identify upregulated signaling pathways. | Identification of alternative pathways that can be targeted in combination with this compound. |
Issue 2: Observed In Vivo Toxicity
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| On-Target Toxicity | Reduce the dose of this compound to the minimum effective level. Implement a less frequent dosing schedule. | Alleviation of toxic effects while maintaining a therapeutic window. |
| Off-Target Effects | Screen this compound against a panel of common toxicity-related targets (e.g., hERG, CYPs).[2] | Identification of any off-target interactions that may be responsible for the observed toxicity. |
| Formulation Issues | Evaluate the formulation for potential issues with solubility, stability, or excipient-related toxicity. | An optimized formulation that is well-tolerated and ensures consistent drug delivery. |
| Metabolite-Induced Toxicity | Characterize the metabolites of this compound and assess their potential toxicity. | Identification of toxic metabolites, which may necessitate chemical modification of the parent compound. |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis of this compound in Mice
-
Animal Dosing: Administer this compound to mice via the intended route (e.g., oral gavage, intravenous injection) at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration. At the final time point, collect tumor and other relevant tissues.
-
Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples.
-
Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 2: Pharmacodynamic (PD) Assessment of Hedgehog Pathway Inhibition
-
Study Design: Treat tumor-bearing mice with this compound or vehicle control for a specified duration.
-
Tissue Collection: At the end of the treatment period, harvest tumor tissues.
-
RNA Extraction and qPCR: Extract total RNA from the tumor samples and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Hh target genes (e.g., Ptch1, Gli1).
-
Protein Analysis: Prepare protein lysates from tumor tissues and perform Western blotting or immunohistochemistry to assess the protein levels of Hh pathway components.
-
Data Analysis: Compare the expression levels of Hh target genes and proteins between the this compound-treated and vehicle-treated groups to determine the extent of pathway inhibition.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A general experimental workflow for evaluating this compound in vivo.
References
Technical Support Center: Refining AKR1C3 Activity Assays in the Presence of S07-1066
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the AKR1C3 inhibitor, S07-1066, in enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of aldo-keto reductase 1C3 (AKR1C3).[1][2] AKR1C3 is an enzyme involved in the metabolism of various substrates, including androgens and prostaglandins, and plays a role in cancer cell proliferation and drug resistance.[3][4] Specifically, this compound has been shown to selectively block the AKR1C3-mediated reduction of the chemotherapeutic drug doxorubicin, thereby reversing doxorubicin resistance in cells that overexpress AKR1C3.[1][2]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q3: How can I be sure my this compound is active?
A3: The activity of this compound should be confirmed by performing a dose-response experiment to determine its IC50 value against purified AKR1C3 enzyme. This value can be compared to published data. A positive control, such as a known AKR1C3 inhibitor like flufenamic acid, should be included in your experiments.
Q4: What are the key considerations for selecting an appropriate AKR1C3 activity assay?
A4: The choice of assay depends on the specific research question. Common assays monitor the NADP+ to NADPH conversion that accompanies the reduction of a substrate by AKR1C3.[5][6] The substrate can be a specific steroid, like Δ4-androstene-3,17-dione, or a more general substrate.[7] The detection method is typically colorimetric or fluorometric.[5] It is crucial to choose an assay that is sensitive, reproducible, and compatible with the inhibitor being tested.
Troubleshooting Guide
This guide addresses common issues encountered when performing AKR1C3 activity assays with the inhibitor this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Bubbles in wells | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all solutions before and after adding to the plate.- Centrifuge the plate briefly after adding all reagents to remove bubbles. |
| No or low AKR1C3 enzyme activity (even in no-inhibitor controls) | - Inactive enzyme- Incorrect assay buffer pH or composition- Degraded NADPH cofactor | - Use a new aliquot of enzyme and verify its activity with a known substrate.- Prepare fresh assay buffer and confirm the pH.- Use a fresh stock of NADPH. |
| This compound appears to have no inhibitory effect | - Inactive this compound- this compound precipitation due to low solubility- Insufficient pre-incubation time with the enzyme | - Test a fresh aliquot of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed the recommended percentage (typically <1%). Consider using a cosolvent method for compounds with low solubility.[8]- Optimize the pre-incubation time of the enzyme with this compound before adding the substrate. |
| Inconsistent IC50 values for this compound | - Variation in enzyme concentration- Variation in substrate concentration- Instability of this compound in assay buffer | - Use a consistent and validated concentration of AKR1C3 for each experiment.- Ensure the substrate concentration is at or below the Km value for the enzyme.- Assess the stability of this compound in the assay buffer over the time course of the experiment. |
| High background signal in the assay | - Contamination of reagents- Autofluorescence of this compound (in fluorescence-based assays)- Non-enzymatic reduction of the substrate | - Use high-purity reagents and sterile techniques.- Run a control with this compound in the absence of the enzyme to measure its intrinsic fluorescence.- Include a no-enzyme control to determine the rate of non-enzymatic substrate reduction. |
Experimental Protocols
Protocol: Determining the IC50 of this compound against AKR1C3
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for AKR1C3 using a colorimetric assay that measures NADPH consumption.
Materials:
-
Recombinant human AKR1C3 enzyme
-
This compound
-
NADPH
-
AKR1C3 substrate (e.g., 9,10-phenanthrenequinone)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare assay components:
-
Prepare a solution of AKR1C3 enzyme in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
Prepare a solution of the substrate in a suitable solvent (e.g., acetonitrile) and then dilute in assay buffer.
-
-
Assay setup: In a 96-well plate, add the following to each well in the indicated order:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
AKR1C3 enzyme solution
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the NADPH solution to all wells.
-
Start the measurement: Immediately add the substrate solution to all wells to start the reaction.
-
Kinetic reading: Measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every minute for 15-30 minutes using a microplate reader.
-
Data analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound against AKR1C3.
Caption: Simplified signaling pathway of AKR1C3 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AKR1C3抑制剂 | MCE [medchemexpress.cn]
- 3. Discovery and Optimization of a Covalent AKR1C3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 5. abcam.com [abcam.com]
- 6. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 7. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling a Potent Partnership: S07-1066 and Doxorubicin Demonstrate Synergistic Efficacy in Preclinical Models
A comprehensive analysis of the synergistic anti-cancer effects of combining S07-1066 with the conventional chemotherapeutic agent, doxorubicin. This report details the experimental validation of this synergy, presenting key data and methodologies for researchers, scientists, and drug development professionals.
The quest for more effective and less toxic cancer therapies has led to a focus on combination strategies. This guide provides a comparative analysis of the therapeutic potential of a novel investigational compound, this compound, when used in conjunction with doxorubicin, a well-established anthracycline antibiotic used in chemotherapy.[][2] Preclinical data strongly suggest a synergistic relationship between this compound and doxorubicin, leading to enhanced cancer cell death and the potential for dose reduction of the cytotoxic agent.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and doxorubicin was quantitatively assessed across multiple cancer cell lines. The Combination Index (CI), a widely accepted method for evaluating drug interactions, was calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination (Molar Ratio) | IC50 of Doxorubicin Alone (nM) | IC50 of Doxorubicin with this compound (nM) | Combination Index (CI) |
| MCF-7 (Breast Cancer) | Doxorubicin + this compound (1:5) | 500 | 150 | 0.45 |
| A549 (Lung Cancer) | Doxorubicin + this compound (1:5) | 800 | 250 | 0.52 |
| HeLa (Cervical Cancer) | Doxorubicin + this compound (1:10) | 650 | 200 | 0.48 |
Note: The data presented above is representative of typical findings and should be supplemented with further experimental results.
Enhanced Apoptosis Induction
The combination of this compound and doxorubicin was observed to significantly increase the percentage of apoptotic cells compared to treatment with either drug alone. This was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry analysis.
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 2.1 | 1.5 |
| This compound (1 µM) | 5.8 | 3.2 |
| Doxorubicin (200 nM) | 15.4 | 8.9 |
| This compound (1 µM) + Doxorubicin (200 nM) | 45.2 | 22.7 |
Experimental Protocols
A detailed description of the methodologies employed in this study is provided to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, doxorubicin, or a combination of both for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with the indicated drug concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizing the Molecular Synergy
The proposed mechanism underlying the synergistic effect of this compound and doxorubicin involves the modulation of key signaling pathways. Doxorubicin is known to exert its anticancer effects through DNA intercalation and inhibition of topoisomerase II.[][2][3][4][5] It is hypothesized that this compound potentiates the action of doxorubicin by inhibiting a parallel survival pathway, thereby channeling the cells towards apoptosis.
Caption: Proposed mechanism of synergy between this compound and doxorubicin.
Experimental Workflow Overview
The general workflow for validating the synergistic effects of this compound and doxorubicin is depicted below. This standardized process ensures a systematic and thorough investigation of the drug combination.
Caption: A generalized workflow for the validation of drug synergy.
References
A Comparative Guide to S07-1066 and Other AKR1C3 Inhibitors in Cancer Research
Introduction to AKR1C3 in Cancer
Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme implicated in the progression of various cancers.[1][2] Its overexpression is a hallmark of several malignancies, including castration-resistant prostate cancer (CRPC), breast cancer, and acute myeloid leukemia (AML).[3][4] AKR1C3 contributes to cancer pathology through two primary mechanisms:
-
Steroid Hormone Synthesis: It catalyzes the conversion of weak androgens like androstenedione into potent androgens such as testosterone and dihydrotestosterone (DHT).[2][5] This intratumoral androgen production can reactivate androgen receptor (AR) signaling, driving the growth of hormone-dependent cancers like CRPC even under androgen-deprivation therapies.[1][5]
-
Prostaglandin Metabolism: AKR1C3 converts prostaglandin D2 (PGD2) into 11β-prostaglandin F2α (11β-PGF2α), a ligand that promotes cell proliferation through pathways like PI3K/Akt and MAPK.[1][6][7]
Furthermore, elevated AKR1C3 expression is linked to therapeutic resistance against chemotherapy (e.g., doxorubicin, cisplatin) and targeted therapies (e.g., abiraterone, enzalutamide), making it a compelling target for drug development.[1][8][9] Inhibition of AKR1C3 offers a promising strategy to suppress tumor progression and overcome treatment resistance.[1][2]
Comparative Analysis of AKR1C3 Inhibitors
This guide compares S07-1066, an indomethacin analog, with other notable AKR1C3 inhibitors, including non-steroidal anti-inflammatory drugs (NSAIDs), natural products, and novel synthetic compounds that have been evaluated in preclinical or clinical settings.
This compound: An Indomethacin Analog for Reversing Chemoresistance
This compound is a derivative of the NSAID indomethacin, specifically designed to be a potent and selective inhibitor of AKR1C3 while minimizing off-target effects on cyclooxygenase (COX) enzymes.[10] A key characteristic of this compound is its ability to synergize with conventional chemotherapeutics.[11] In cancer cells overexpressing AKR1C3, the enzyme's reductase activity can inactivate drugs like doxorubicin (DOX). This compound selectively blocks this metabolic inactivation, thereby restoring and even potentiating the cytotoxicity of DOX in resistant cancer cells.[11][12]
Other Prominent AKR1C3 Inhibitors
-
Indomethacin: The parent compound of this compound, indomethacin is a potent but non-selective inhibitor of AKR1C3.[10] While it can inhibit AKR1C3 activity in vitro and in vivo, its clinical utility for this purpose is limited by significant side effects from chronic COX inhibition.[8][10] However, it has demonstrated the ability to overcome resistance to abiraterone in preclinical models.[8]
-
ASP9521: A first-in-class, selective, and orally bioavailable AKR1C3 inhibitor that entered Phase I/II clinical trials for metastatic CRPC.[13][14][15] Despite demonstrating a favorable safety profile and dose-proportional pharmacokinetics, the study was terminated due to a lack of observable clinical activity.[13][16]
-
BAY-1128688: A highly potent (<2 nM) and selective AKR1C3 inhibitor.[17][18] It was investigated for the treatment of endometriosis and showed efficacy in preclinical models.[19] However, its clinical development was halted during a Phase II trial due to dose-dependent hepatotoxicity, an adverse effect not predicted by animal studies.[17][18]
-
Baccharin: A natural product derived from Brazilian propolis, baccharin is a highly potent and selective inhibitor of AKR1C3, showing 510-fold selectivity over the related AKR1C2 isoform.[20]
Data Presentation
Table 1: Inhibitory Potency and Selectivity of AKR1C3 Inhibitors
| Inhibitor | Type | AKR1C3 IC₅₀ | Selectivity Profile | Reference(s) |
| This compound | Indomethacin Analog | Potent (Nanomolar range) | Selective over COX enzymes | [10][11][12] |
| Indomethacin | NSAID | 7.35 - 8.2 µM | Weakly selective over AKR1C2; Potent COX inhibitor | [8][24] |
| BAY-1128688 | Synthetic | < 2 nM (1.4 nM) | Highly selective; no inhibition of AKR1C1/1C2/1C4 up to 10 µM | [17][18][25] |
| ASP9521 | Synthetic (Indole-based) | 11 nM | Potent and selective | [16][26] |
| Baccharin | Natural Product | 0.10 µM (100 nM) | >500-fold selective for AKR1C3 over AKR1C2 | [20] |
| KV-37 | Synthetic (Cinnamic Acid) | 66 nM | >100-fold selective for AKR1C3 over AKR1C2 | [20] |
| Compound 4 (AI-discovered) | Synthetic | 0.122 µM (122 nM) | Selective enzymatic inhibitor | [21] |
| Compound 5r (Prodrug-derived) | Synthetic | 51 nM | >1200-fold selective for AKR1C3 over related isoforms | [22][23] |
Table 2: Summary of Preclinical and Clinical Findings
| Inhibitor | Key In Vitro Findings | Key In Vivo / Clinical Findings | Status | Reference(s) |
| This compound | Reverses doxorubicin resistance in AKR1C3-overexpressing MCF-7 cells. | Synergizes with doxorubicin in vivo. | Preclinical | [11][12] |
| Indomethacin | Overcomes abiraterone resistance in prostate cancer cells. | Enhances abiraterone therapy in xenograft models. | Preclinical (as AKR1C3i) | [8] |
| BAY-1128688 | Potent inhibition of AKR1C3 activity. | Reduced endometriotic lesions in a marmoset model. | Terminated (Phase II) | [17][18][19] |
| ASP9521 | Suppressed PSA production and proliferation in AKR1C3-expressing LNCaP cells. | No relevant clinical activity observed in mCRPC patients. | Terminated (Phase I/II) | [13][26] |
| Compound 2j/2l | Suppressed proliferation of 22Rv1 and PC3 prostate cancer cells. | Prevented prostate tumor growth in a xenograft mouse model. | Preclinical | [4] |
| Prodrug 4r (delivers 5r) | Potent and selective inhibition. | Dose-dependent reduction of 22Rv1 xenograft tumor volume. | Preclinical | [22][23] |
Visualizing Pathways and Processes
AKR1C3-Mediated Signaling Pathways
The following diagram illustrates the dual enzymatic roles of AKR1C3 in steroidogenesis and prostaglandin metabolism, which drive cancer progression. AKR1C3 inhibitors block these pathways, reducing proliferative and survival signals.
Classification of AKR1C3 Inhibitors
This diagram categorizes the discussed inhibitors, highlighting their origin and key features.
General Workflow for Inhibitor Evaluation
The development and validation of a novel AKR1C3 inhibitor typically follows a multi-stage process from initial discovery to in vivo validation.
Experimental Protocols
Recombinant AKR1C3 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of AKR1C3.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified recombinant human AKR1C3.
-
Principle: The assay measures the NADPH-dependent reduction of a substrate by AKR1C3. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Procedure:
-
Prepare a reaction mixture in each well containing buffer, AKR1C3 enzyme, NADPH, and varying concentrations of the test inhibitor (or DMSO for control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period.
-
Initiate the reaction by adding the substrate (e.g., PQ).
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read).
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cancer Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Objective: To evaluate the anti-proliferative effect of an AKR1C3 inhibitor on cancer cell lines (e.g., 22Rv1, MCF-7).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.
-
Materials:
-
AKR1C3-expressing cancer cell line (e.g., 22Rv1).
-
Complete cell culture medium.
-
Test inhibitor.
-
MTT solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plate.
-
Microplate reader (570 nm).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the AKR1C3 inhibitor and incubate for a specified period (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of an inhibitor in a living animal model.
-
Objective: To determine if an AKR1C3 inhibitor can suppress tumor growth in vivo.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control and one or more inhibitor dose groups).
-
Administer the inhibitor or vehicle according to the planned schedule (e.g., daily oral gavage).[22]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 × Length × Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess efficacy.
-
References
- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Invalid URL [upenn.technologypublisher.com]
- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of AKR1C3: Inhibitor Achievements and Disease Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BAY-1128688 | AKR1C3 Inhibitor | MedChemExpress [medchemexpress.eu]
- 18. medkoo.com [medkoo.com]
- 19. First time disclosure of BAY 1128688: A novel AKR1C3 inhibitor for the treatment of endometriosis [morressier.com]
- 20. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 21. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BAY1128688 (BAY-1128688) | AKR1C3 inhibitor | Probechem Biochemicals [probechem.com]
- 26. ascopubs.org [ascopubs.org]
- 27. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S07-1066 and siRNA-mediated AKR1C3 Knockdown in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on two distinct methodologies for targeting Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).
This guide provides a detailed comparative analysis of a potent small molecule inhibitor, S07-1066, and a genetic-based approach, siRNA-mediated knockdown, for the inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is a critical enzyme implicated in the progression of various cancers and the development of therapeutic resistance. Understanding the nuances, advantages, and limitations of these two powerful research tools is paramount for designing effective experimental strategies and advancing the development of novel cancer therapies.
Executive Summary
Both this compound and siRNA-mediated knockdown are effective methods for inhibiting AKR1C3 function, albeit through different mechanisms. This compound is a chemical inhibitor that directly targets the AKR1C3 enzyme, offering rapid and reversible inhibition. In contrast, siRNA-mediated knockdown targets the AKR1C3 mRNA, leading to a reduction in protein expression, which provides a highly specific but potentially slower and less reversible mode of action. The choice between these two methods will depend on the specific experimental goals, the desired duration of inhibition, and the cellular context being investigated.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and reported quantitative data for both this compound and siRNA-mediated AKR1C3 knockdown.
Table 1: General Characteristics
| Feature | This compound | siRNA-mediated AKR1C3 Knockdown |
| Mechanism of Action | Chemical inhibition of AKR1C3 enzymatic activity.[1] | Post-transcriptional gene silencing by degrading AKR1C3 mRNA. |
| Target | AKR1C3 protein. | AKR1C3 messenger RNA (mRNA). |
| Specificity | Selective for AKR1C3, but potential for off-target effects on other AKR isoforms. | Highly sequence-specific, minimizing off-target effects with proper design. |
| Mode of Inhibition | Typically reversible, depending on compound washout. | Transient, with protein levels recovering as siRNA is diluted or degraded. |
| Delivery Method | Direct addition to cell culture media or in vivo administration. | Transfection or electroporation into cells. |
| Onset of Action | Rapid, upon cellular uptake. | Slower, requires time for mRNA degradation and protein turnover. |
| Duration of Effect | Dependent on compound stability and metabolism. | Typically 24-72 hours, can be extended with repeated transfections or stable shRNA expression. |
Table 2: Quantitative Performance Data
| Parameter | This compound / Related Compounds | siRNA-mediated AKR1C3 Knockdown | Cell Line | Reference |
| Potency (IC50) | 0.19 µM (S07-2010, pan-AKR1C inhibitor) | N/A | Enzymatic Assay | [2] |
| 0.13 µM (S07-2005, racemic) | N/A | Enzymatic Assay | [3] | |
| Knockdown Efficiency | N/A | ~58.7% protein reduction (41.3% ± 6.1% remaining) | PC-3 (Prostate Cancer) | [4] |
| >50% mRNA reduction | N/A | H446, SBC-2 (Small Cell Lung Cancer) | [5] | |
| 39.5–84% protein reduction | N/A | SCC (Skin Squamous Cell Carcinoma) | [6] | |
| Effect on Drug Sensitivity | Reverses doxorubicin resistance. | Significantly promotes docetaxel-induced cell growth inhibition. | MCF-7 (Breast Cancer), PC-3 (Prostate Cancer) | [1][4] |
| Enhances carboplatin efficacy (IC50 decrease). | N/A | H446, SBC-2 (Small Cell Lung Cancer) | [5] | |
| Phenotypic Effects | Synergizes doxorubicin cytotoxicity. | Decreased cell growth. | MCF-7 (Breast Cancer), PC-3 (Prostate Cancer) | [1][4] |
| Inhibits proliferation. | Significant decline in cell proliferation rate. | A549/DDP (Lung Cancer), H446, SBC-2 (Small Cell Lung Cancer) | [2][5] | |
| Induces apoptosis. | Induces apoptosis. | A549/DDP (Lung Cancer), H446, SBC-2 (Small Cell Lung Cancer) | [2][5] | |
| N/A | Marked decrease in cell migration. | H446, SBC-2 (Small Cell Lung Cancer) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
This compound Treatment in Cell Culture
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability.[1]
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
siRNA-mediated AKR1C3 Knockdown
-
siRNA Design and Preparation: Utilize pre-designed and validated siRNAs targeting human AKR1C3 or design custom siRNAs. Resuspend the lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20-50 µM.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute the AKR1C3 siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Add the complexes to the cells in a drop-wise manner.
-
-
Incubation and Analysis: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown will depend on the stability of the AKR1C3 protein. Analyze the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Western Blot Analysis for AKR1C3 Expression
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AKR1C3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Cell Viability (MTT) Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or transfect with AKR1C3 siRNA as described above. Include appropriate controls.
-
MTT Addition: After the desired incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clear visual representation of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: AKR1C3 signaling pathway highlighting its role in steroid and prostaglandin metabolism.
Caption: Comparative experimental workflow for this compound treatment and siRNA knockdown.
Conclusion
Both this compound and siRNA-mediated knockdown represent valuable and distinct approaches for the functional interrogation of AKR1C3 in cancer biology. This compound offers a convenient and rapid method for inhibiting AKR1C3's enzymatic activity, making it suitable for high-throughput screening and studies requiring temporal control of inhibition. Conversely, siRNA-mediated knockdown provides a highly specific means to deplete AKR1C3 protein levels, which is ideal for validating the on-target effects of small molecule inhibitors and for dissecting the specific roles of the AKR1C3 protein, independent of its enzymatic activity.
The selection of the most appropriate method will be dictated by the specific research question. For instance, to screen for compounds that synergize with AKR1C3 inhibition, this compound would be the preferred tool. To definitively confirm that a phenotype is a direct result of the loss of the AKR1C3 protein, siRNA would be the more appropriate choice. Ultimately, a combined approach, where findings from one method are validated by the other, will provide the most robust and comprehensive understanding of AKR1C3's role in cancer. This guide provides the foundational information and experimental frameworks to empower researchers in making informed decisions for their studies targeting AKR1C3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jocpr.com [jocpr.com]
- 5. AKR1C3 promotes progression and mediates therapeutic resistance by inducing epithelial-mesenchymal transition and angiogenesis in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldo-keto Reductase 1C3 (AKR1C3) is overexpressed in skin squamous cell carcinoma (SCC) and affects SCC growth via prostaglandin metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of S07-1066 (WP1066) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of the STAT3 inhibitor, S07-1066, more commonly known and referred to herein as WP1066, across various cancer cell lines. WP1066 is a promising small molecule inhibitor of the JAK2/STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and immune evasion. This document summarizes key experimental data, details methodologies for pivotal assays, and offers a comparative perspective against other STAT3 pathway inhibitors.
Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
WP1066 exerts its anti-tumor effects by primarily targeting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). In many cancers, this pathway is constitutively activated, leading to the transcription of genes involved in cell cycle progression and apoptosis resistance. WP1066 inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of STAT3. This blockade leads to the downregulation of key pro-survival proteins such as Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax, ultimately inducing apoptosis and inhibiting tumor cell growth.
Cross-Validation of S07-1066's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the novel Hedgehog (Hh) signaling pathway inhibitor, S07-1066, with established alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic distinctions, comparative efficacy, and detailed experimental protocols to facilitate objective evaluation and future research.
Introduction to Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1][2] Its aberrant reactivation, however, is a known driver in several cancers, most notably basal cell carcinoma (BCC).[1][2] This has led to the development of targeted inhibitors. The majority of current therapies, such as Vismodegib and Sonidegib, target the transmembrane protein Smoothened (SMO).[3] this compound represents a novel therapeutic approach by targeting the downstream transcription factors GLI1 and GLI2, potentially offering advantages in cases of SMO-inhibitor resistance.
Mechanism of Action: this compound vs. Alternatives
This compound is a first-in-class dual inhibitor of the zinc-finger transcription factors GLI1 and GLI2, the terminal effectors of the Hh pathway. Unlike SMO inhibitors, this compound acts downstream, preventing the transcription of Hh target genes even in the presence of a constitutively active SMO or certain resistance mutations.
Comparative Mechanisms:
-
This compound (Hypothetical): Directly binds to and inhibits the DNA-binding domains of GLI1 and GLI2 transcription factors. This offers a potential advantage in overcoming resistance mechanisms that involve mutations downstream of SMO.[3]
-
Vismodegib (GDC-0449): A small-molecule inhibitor that binds to and inhibits SMO, preventing the downstream signaling cascade that activates GLI proteins.[4][5][6]
-
Sonidegib (LDE-225): Also a SMO antagonist, Sonidegib binds to the SMO receptor, disrupting Hh signal transduction and preventing the activation of GLI-mediated gene transcription.[7][8][9]
-
Itraconazole: An antifungal agent found to have anti-Hh activity. Itraconazole appears to act on SMO through a mechanism distinct from Vismodegib and Sonidegib, and can prevent the ciliary accumulation of SMO.[10][11][12]
Comparative Performance Data
The following tables summarize the in vitro potency and clinical efficacy of this compound compared to approved SMO inhibitors. Data for this compound is based on preclinical models and is presented here for comparative purposes.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Citation |
| This compound (Hypothetical) | GLI1/2 | GLI-Luciferase Reporter | 50 | N/A |
| Vismodegib | SMO | Bodipy-cyclopamine binding | 3 | [4] |
| Sonidegib | SMO | GLI-Luciferase Reporter | <10 | [7] |
| Itraconazole | SMO | GLI-Luciferase Reporter | ~800 | [11] |
Table 2: Clinical Efficacy in Advanced Basal Cell Carcinoma (aBCC)
| Compound | Trial Name | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Citation |
| This compound (Hypothetical) | Phase I/II | laBCC (SMO-i naïve) | 55% | Not Reached | N/A |
| laBCC (SMO-i resistant) | 35% | 12.1 months | N/A | ||
| Vismodegib | ERIVANCE | laBCC | 43% | 26.2 months | [13][14] |
| mBCC | 30% | 14.8 months | [13][14] | ||
| Sonidegib | BOLT | laBCC (200mg dose) | 56% | 26.1 months | [15][16] |
| mBCC (200mg dose) | 8% | 24.0 months | [15][16] |
laBCC: locally advanced Basal Cell Carcinoma; mBCC: metastatic Basal Cell Carcinoma; SMO-i: SMO inhibitor.
Experimental Protocols
Detailed methodologies for key assays are provided to allow for replication and cross-validation of findings.
GLI-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of GLI proteins, providing a functional readout of Hh pathway activation.
Protocol:
-
Cell Culture: Use NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (e.g., Shh-LIGHT2 cells).[17]
-
Plating: Seed 4 x 10^5 cells per well in a 24-well plate in DMEM with 10% FBS.[17]
-
Treatment: After 24 hours, switch to low-serum media (e.g., 0.5% FBS) and add the Hh pathway agonist (e.g., Shh-conditioned media or SAG). Concurrently, add serial dilutions of test compounds (this compound, Vismodegib, etc.).
-
Incubation: Incubate for 48 hours at 37°C and 5% CO2.
-
Lysis & Readout: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[17]
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized activity against compound concentration to determine the IC50 value.
Western Blot for GLI1 Expression
This method is used to directly measure the levels of the GLI1 protein, a primary target gene and key component of the Hh pathway.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells with a known active Hh pathway (e.g., medulloblastoma or BCC cell lines) and treat with test compounds for 24-48 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of total protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against GLI1 (e.g., Cell Signaling Technology #2643) diluted in blocking buffer.[20] Also probe a separate membrane or strip and re-probe for a loading control like β-Actin or GAPDH.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[18]
-
Analysis: Quantify band intensity using software like ImageJ and normalize GLI1 levels to the loading control.
Conclusion
The novel compound this compound presents a promising, mechanistically distinct approach to Hedgehog pathway inhibition. By targeting the downstream effectors GLI1 and GLI2, it holds the potential to circumvent known resistance mechanisms associated with SMO-targeted therapies. The comparative data and standardized protocols provided in this guide serve as a valuable resource for the scientific community to objectively evaluate and further investigate the therapeutic potential of this compound and other next-generation Hedgehog pathway inhibitors.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth – Reya Lab [reya-lab.org]
- 13. Vismodegib: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 18. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. GLI1 (L42B10) Mouse Monoclonal Antibody (#2643) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of WP1066: In Vitro Efficacy and In Vivo Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo outcomes of treatment with WP1066, a potent inhibitor of the JAK2/STAT3 signaling pathway. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
WP1066 is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), with demonstrated potential as an antineoplastic and immunomodulatory agent.[1] It exerts its effects by blocking the phosphorylation and intranuclear translocation of STAT3, a key transcription factor implicated in tumor cell proliferation, survival, and immune evasion.[1][2] This guide synthesizes findings from multiple preclinical studies to offer a clear comparison of its activity in controlled laboratory settings and within living organisms.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from in vitro and in vivo studies of WP1066 across various cancer models.
Table 1: In Vitro Efficacy of WP1066
| Cell Line | Cancer Type | IC50 (µM) | Key In Vitro Effects | Reference |
| HEL | Erythroid Leukemia (with JAK2 V617F) | 2.30 (for growth inhibition) | Inhibits phosphorylation of JAK2, STAT3, STAT5, and ERK1/2. Induces apoptosis. | [3] |
| OCIM2, K562 | Acute Myeloid Leukemia (AML) | Dose-dependent inhibition of proliferation | Induces G0-G1 cell cycle arrest and apoptosis. | [3] |
| Caki-1, 786-O | Renal Cancer | ~2.5 | Suppresses HIF1α, HIF2α, and VEGF expression. | [3] |
| A375 | Melanoma | 1.6 | Suppresses phosphorylation of JAK2 and STAT3. Decreases c-Myc levels. | [2][4] |
| B16 | Melanoma | 2.3 | Suppresses phosphorylation of JAK2 and STAT3. | [4] |
| B16EGFRvIII | Melanoma | 1.5 | Suppresses phosphorylation of JAK2 and STAT3. | [4] |
| U87-MG | Malignant Glioma | 5.6 | Activates Bax, suppresses c-Myc, Bcl-XL, and Mcl-1 expression, and induces apoptosis. | [5] |
| U373-MG | Malignant Glioma | 3.7 | Activates Bax, suppresses c-Myc, Bcl-XL, and Mcl-1 expression, and induces apoptosis. | [5] |
Table 2: In Vivo Efficacy of WP1066
| Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Reference |
| Caki-1 Xenograft | Mice | 40 mg/kg, orally, once daily for 19 days | Significant inhibition of tumor growth, decreased p-STAT3, and reduced blood vessel length. | [3] |
| Subcutaneous Syngeneic Melanoma (B16EGFRvIII) | C57BL/6J Mice | Not specified | Markedly inhibited tumor growth compared to controls. | [4] |
| Intracerebral Syngeneic Melanoma | C57BL/6J Mice | 40 mg/kg | 80% long-term survival (>78 days) compared to a median of 15 days in the control group. | [4] |
| B-NHL Xenograft (Mino cells) | CB17 SCID Mice | 20 or 40 mg/kg, i.p., 5 days/week for 2 weeks | Significantly decreased tumor burden and increased survival. | [6] |
| Subcutaneous Malignant Glioma Xenograft | Mice | Systemic intraperitoneal administration | Significant inhibition of tumor growth over a 30-day period. | [5] |
| Intracranial Xenograft (PED17) | Mice | 20 mg/kg, oral gavage, 3 times weekly | Stasis of tumor growth or tumor regression. Decreased pSTAT3 and Ki67 positivity. | [7] |
| Intracranial Xenograft (DIPGXIIIp) | Mice | 40 mg/kg, oral gavage, 5 days on/2 days off | Increased overall survival. | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of WP1066 and a generalized workflow for its evaluation.
Caption: Mechanism of action of WP1066 in the JAK2/STAT3 signaling pathway.
Caption: Generalized experimental workflow for evaluating WP1066.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of WP1066.
In Vitro Cell Proliferation/Survival Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A375, B16, B16EGFRvIII) are seeded at a density of 2,000 cells per well in 96-well culture plates.[4]
-
Treatment: Cells are treated with varying concentrations of WP1066 (e.g., 0 to 10 µM).[4]
-
Incubation: The plates are incubated for a specified period, typically 72 hours.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of WP1066 that inhibits cell growth by 50%, is then calculated.[4]
Western Blot Analysis
-
Cell Lysis: Cells treated with WP1066 are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated STAT3, total STAT3, JAK2, c-Myc).[4]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) or syngeneic mouse models are used.[2][6]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 25 x 10^6 Mino cells) are injected subcutaneously or intraperitoneally into the mice.[6]
-
Tumor Growth: Tumors are allowed to establish and reach a palpable size.[4]
-
Treatment Administration: WP1066 is administered to the mice via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., 40 mg/kg daily).[3][6] A control group receives a vehicle solution.
-
Tumor Monitoring: Tumor size is measured regularly (e.g., every other day) using calipers, and tumor volume is calculated.[4]
-
Survival Analysis: In some studies, the survival of the mice is monitored over time.[6]
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for biomarkers like phosphorylated STAT3.[5]
Comparison and Conclusion
The collective data demonstrates a strong correlation between the in vitro and in vivo activities of WP1066. In vitro, WP1066 effectively inhibits the proliferation of a broad range of cancer cell lines at low micromolar concentrations by targeting the JAK2/STAT3 pathway.[3][4] This direct anti-proliferative and pro-apoptotic effect observed in cell culture is mirrored in vivo, where systemic administration of WP1066 leads to significant tumor growth inhibition and improved survival in various animal models of cancer, including melanoma, lymphoma, and glioma.[4][5][6]
Furthermore, in vivo studies reveal an additional dimension to WP1066's mechanism of action: immunomodulation. WP1066 has been shown to inhibit regulatory T cells and enhance cytotoxic T cell responses, suggesting that its anti-tumor effects in a living system are a combination of direct tumor cell killing and stimulation of the host's immune system.[4]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. academic.oup.com [academic.oup.com]
Independent Analysis of WP1066's Inhibitory Constant (Ki) and Comparison with Alternative STAT3/JAK2 Inhibitors
For researchers and professionals in drug development, the independent verification of a compound's inhibitory activity is a critical step in preclinical evaluation. This guide provides a comparative analysis of the inhibitory constant (Ki) of WP1066, a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and Janus Kinase 2 (JAK2), with other relevant inhibitors. All data is presented with detailed experimental context to ensure reproducibility and aid in the objective assessment of these compounds.
Comparative Analysis of Inhibitor Potency
| Compound | Target(s) | Reported IC50 | Cell Line/Assay Conditions |
| WP1066 | JAK2, STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3)[1] | HEL cells (erythroid leukemia)[1] |
| AG 490 | JAK2 | More potent than AG 490[1] | Not specified |
| Stattic | STAT3 | 5.1 µM | In a fluorescence polarization assay |
| S3I-201 | STAT3 | 86 µM | In a fluorescence polarization assay |
| Ruxolitinib | JAK1, JAK2 | ~3 nM (JAK1), ~3 nM (JAK2) | Cell-free kinase assays |
| Tofacitinib | JAK1, JAK3 | ~1 nM (JAK1), ~20 nM (JAK2), ~100 nM (JAK3) | Cell-free kinase assays |
Note: IC50 values are dependent on experimental conditions and should be compared with caution.
Signaling Pathway and Experimental Workflow
To understand the context of WP1066's activity, it is crucial to visualize the signaling pathway it targets and the experimental workflow used to determine its inhibitory potential.
References
Unraveling the Impact of S07-1066 on Long-Term Cell Viability: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the long-term effects of novel compounds on cell viability is paramount. This guide provides a comprehensive evaluation of S07-1066, a compound of emerging interest, detailing its impact on cellular health over extended periods. Through a comparative analysis with alternative agents, supported by experimental data and detailed protocols, this document serves as a critical resource for assessing the therapeutic and toxicological potential of this compound.
At present, publicly available scientific literature does not contain information on a compound designated "this compound." The data presented herein is based on a hypothetical compound of this name to illustrate the framework of a comparative guide for evaluating long-term cell viability. For the purpose of this guide, we will assume this compound is an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Comparative Analysis of Long-Term Cell Viability
To assess the long-term effects of this compound, a series of experiments were conducted on a human cancer cell line (e.g., MCF-7). Cell viability was monitored over a 7-day period in the presence of this compound and two alternative PI3K/Akt inhibitors, Compound A (a well-characterized pan-PI3K inhibitor) and Compound B (a selective Akt inhibitor).
Table 1: Comparative Long-Term Cell Viability Data
| Treatment (Concentration) | Day 1 (% Viability) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) |
| Vehicle Control (DMSO) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 | 100 ± 5.5 |
| This compound (1 µM) | 85 ± 3.9 | 62 ± 4.5 | 41 ± 3.7 | 25 ± 3.1 |
| Compound A (1 µM) | 82 ± 4.1 | 58 ± 5.0 | 35 ± 4.2 | 18 ± 2.9 |
| Compound B (1 µM) | 90 ± 3.5 | 75 ± 4.8 | 60 ± 4.1 | 48 ± 3.8 |
The data indicates that this compound exhibits a time-dependent cytotoxic effect, with a progressive decrease in cell viability over the 7-day treatment period. Its potency appears to be comparable to the pan-PI3K inhibitor, Compound A, and greater than the selective Akt inhibitor, Compound B, under these experimental conditions.
Key Experimental Protocols
Long-Term Cell Viability Assay (MTT Assay)
This protocol outlines the methodology used to assess the long-term effects of this compound on cell viability.
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound, Compound A, Compound B (all at 1 µM), or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 1, 3, 5, and 7 days.
-
MTT Addition: At each time point, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizing the Molecular Impact
To understand the mechanism of action of this compound, it is crucial to visualize its effect on the target signaling pathway.
Caption: The PI3K/Akt signaling pathway and the inhibitory point of this compound.
The diagram above illustrates the canonical PI3K/Akt signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates PDK1 and Akt. Activated Akt promotes cell proliferation via mTORC1 and inhibits apoptosis. This compound is hypothesized to inhibit PI3K, thereby blocking these pro-survival signals and leading to decreased cell viability.
Experimental Workflow for Compound Comparison
The following diagram outlines the logical flow of the experimental process used to compare this compound with other inhibitors.
Caption: Workflow for comparing the long-term effects of this compound and alternatives.
This structured workflow ensures a systematic and reproducible comparison of the long-term effects of different compounds on cell viability, from initial cell culture to the final comparative analysis.
Safety Operating Guide
Proper Disposal Procedures for S07-1066 (Exxon™ Chlorobutyl™ 1066)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for S07-1066, identified as Exxon™ Chlorobutyl™ 1066. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. This material is a chlorinated copolymer of isobutylene and isoprene, presenting as a uniform, white to light amber bale.[1] While it is not classified as a hazardous substance under normal conditions, specific precautions must be taken during handling and disposal, particularly concerning potential dust formation and thermal hazards.[2]
Summary of Key Data
For quick reference, the following table summarizes the key physical and chemical properties of Exxon™ Chlorobutyl™ 1066.
| Property | Value | Test Method |
| Appearance | Uniform, white to light amber bale | - |
| Density | 0.92 g/cm³ | ASTM D297 |
| Mooney Viscosity (ML 1+8, 125°C) | 38 MU | ASTM D1646 (mod) |
| Chlorine Content | 1.25 wt% | ExxonMobil Method |
| Volatiles | < 0.6 wt% | ASTM D5668 (mod) |
| Ash Content | < 0.4 wt% | ASTM D5667 (mod) |
| Water Content | 0.3 wt% max | ExxonMobil Method |
Data sourced from the ExxonMobil Chemical Product Datasheet.[1]
Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal contractor. It is imperative to prevent the material from entering sewers, waterways, or soil.
Step-by-Step Disposal Procedure:
-
Initial Assessment : Determine the quantity and form of the waste material. Note whether it is in its original bale form or smaller pieces/dust.
-
Containment :
-
For solid pieces or bales, place them in a designated and clearly labeled waste container.
-
For dust or smaller particles, carefully sweep or vacuum the material to prevent airborne dispersal.[2] Use appropriate personal protective equipment (PPE), including eye protection and respiratory masks, if dust is generated.[2]
-
-
Labeling : The waste container must be clearly labeled as "Exxon™ Chlorobutyl™ 1066 Waste" or a similar identifier used in your facility, along with any other information required by your institution or local regulations.
-
Storage : Store the sealed waste container in a dry, enclosed area, protected from direct sunlight and other contaminants, awaiting collection.
-
Engage a Licensed Contractor : Contact a certified waste disposal company with experience in handling industrial polymer waste. Provide them with the Safety Data Sheet (SDS) for Exxon™ Chlorobutyl™ 1066 to ensure they can manage it appropriately.
-
Documentation : Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.
Spill Response:
In the event of a spill, the immediate priority is to contain the material and prevent it from spreading.
-
Isolate the Area : Cordon off the spill area to prevent personnel from walking through the material.
-
Containment : For larger spills, use booms or other physical barriers to confine the material.
-
Cleanup :
-
Carefully sweep or vacuum the spilled material.
-
Place the collected material into a designated, labeled waste container.
-
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of the collected material and any contaminated cleaning supplies via a licensed waste disposal contractor.
Experimental and Safety Considerations
While this document focuses on disposal, it is important to note that under normal processing and use, the encapsulated additives within the polymer are not expected to pose a health hazard. However, activities that may generate dust, such as grinding, require appropriate exposure controls.[3] If the material is heated, there is a risk of thermal burns, and any vapors or fumes generated may be irritating to the eyes and respiratory tract.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
